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Iron arsenide (FeAs)

Cat. No.: B088144
CAS No.: 12044-16-5
M. Wt: 130.77 g/mol
InChI Key: VETKVGYBAMGARK-UHFFFAOYSA-N
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Description

Significance of Iron Arsenide (FeAs) within Condensed Matter Physics

The significance of iron arsenide in condensed matter physics is intrinsically linked to the discovery of high-temperature superconductivity in materials containing iron. asianscientist.comwikipedia.org For many years, magnetism, particularly the strong magnetism associated with iron, was considered detrimental to the emergence of superconductivity. titech.ac.jpchemistry.or.jp The discovery that iron-containing compounds, specifically those with FeAs layers, could exhibit superconductivity at relatively high transition temperatures (Tc) challenged this long-held belief and opened up a new, vibrant field of research. chemistry.or.jpjst.go.jpaip.org

The parent compounds of these superconductors, such as LaOFeAs and BaFe₂As₂, are not superconducting themselves but exhibit interesting magnetic and structural properties. aip.orgscispace.comarxiv.org They are typically poor metals that undergo a transition to an antiferromagnetic state at a specific temperature, which is often accompanied by a structural distortion. aip.orgscispace.comarxiv.org Superconductivity emerges when this antiferromagnetism is suppressed, either through chemical doping or the application of pressure. researchgate.net This intimate relationship between magnetism and superconductivity in FeAs-based materials is a central theme in the ongoing research and is crucial for developing a comprehensive understanding of unconventional superconductivity. scispace.comarxiv.org

The layered crystal structure of these materials, consisting of FeAs layers separated by other elements, is another key feature. wikipedia.orgacs.org It is within these FeAs layers that the superconductivity is believed to originate. nih.gov The ability to modify the properties of these materials by changing the separating layers or by doping elements into them provides a versatile platform for studying the complex interplay of factors that govern high-temperature superconductivity. rsc.orgmdpi.com

Overview of Key Research Areas in Iron Arsenide (FeAs) Science

The study of iron arsenide and its related superconducting compounds is a multifaceted field with several key areas of active research. These investigations aim to unravel the fundamental mechanisms of superconductivity and to explore the potential for discovering materials with even more desirable properties.

One of the most prominent research areas is the interplay between magnetism and superconductivity . scispace.comarxiv.org In the parent, non-superconducting iron arsenide compounds, a spin-density-wave (SDW) type of antiferromagnetic order is observed. arxiv.org Superconductivity typically emerges when this magnetic order is suppressed through doping or pressure. researchgate.net Understanding the nature of this competition and potential coexistence is a central question in the field. arxiv.org

Chemical doping is a crucial tool for manipulating the electronic properties of iron arsenides and inducing superconductivity. rsc.orgmdpi.com Researchers are exploring various doping strategies, including:

Electron doping : This involves substituting elements that introduce extra electrons into the FeAs layers, such as replacing oxygen with fluorine in LaOFeAs or substituting cobalt for iron in BaFe₂As₂. nihon-u.ac.jparxiv.org

Hole doping : This is achieved by substituting elements that create a deficiency of electrons, for instance, replacing barium with potassium in BaFe₂As₂. arxiv.orgresearchgate.net

Isovalent doping : In this approach, an element is replaced by another from the same group in the periodic table, which does not change the electron count but alters the crystal structure and can induce superconductivity. An example is the substitution of arsenic with phosphorus. researchgate.net

The effect of external pressure is another significant area of investigation. aps.orgphys.orgeurekalert.org Applying pressure can tune the crystal structure and electronic properties of iron arsenides, leading to the induction or enhancement of superconductivity. phys.orgeurekalert.org In some cases, pressure can even induce superconductivity in undoped parent compounds. aps.org

The symmetry of the superconducting gap is a fundamental property that provides insights into the pairing mechanism. arxiv.orgyale.edustanford.edu Unlike the d-wave symmetry commonly found in cuprate (B13416276) superconductors, the superconducting gap in many iron arsenides appears to be consistent with an s-wave symmetry. arxiv.orgstanford.edu However, the gap structure can be complex and vary between different families of iron arsenides, with some exhibiting a nodeless gap and others showing evidence of nodes (points where the gap goes to zero). yale.eduaps.org

Finally, the synthesis of new iron-based materials remains an active frontier. jst.go.jp Researchers are continually exploring new chemical compositions and crystal structures in the quest for materials with higher transition temperatures and other desirable properties for potential applications.

Data Tables

Crystallographic Data of Selected Iron Arsenide Compounds

The crystal structure of iron arsenide compounds is a critical factor influencing their electronic and magnetic properties. The following table provides crystallographic data for two of the most widely studied parent compounds.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Reference
LaOFeAs TetragonalP4/nmma = 4.03533, c = 8.74090 acs.orgresearchgate.netstanford.eduscienceopen.com
BaFe₂As₂ TetragonalI4/mmma = 3.9625, c = 13.0168 arxiv.orgresearchgate.netmaterialsproject.org

At lower temperatures, many parent compounds undergo a structural transition to an orthorhombic phase. For example, BaFe₂As₂ transitions to the Fmmm space group. arxiv.orgresearchgate.net

Properties of Parent Iron Arsenide Compounds

The parent compounds of iron-based superconductors exhibit distinct magnetic and structural transitions.

CompoundStructural Transition Temperature (Ts)Magnetic Transition (Néel) Temperature (TN)Magnetic StructureReference
LaOFeAs ~155-160 K~134-137 KSpin-density-wave (antiferromagnetic) aip.orgarxiv.org
BaFe₂As₂ ~140 K~140 KSpin-density-wave (antiferromagnetic) arxiv.orgresearchgate.netresearchgate.net
SrFe₂As₂ ~205 K~205 KSpin-density-wave (antiferromagnetic) aps.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsFe B088144 Iron arsenide (FeAs) CAS No. 12044-16-5

Properties

IUPAC Name

arsanylidyneiron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/As.Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETKVGYBAMGARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Fe]#[As]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AsFe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1065219
Record name Iron arsenide (FeAs)
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Molecular Weight

130.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12005-88-8, 12330-50-6, 12044-16-5
Record name Iron arsenide (Fe2As)
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Record name Iron arsenide (Fe3As2)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iron arsenide (FeAs)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferric arsenide
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Record name Iron arsenide (FeAs)
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Crystallographic Structures and Structural Transitions in Iron Arsenide Feas Systems

Orthorhombic MnP-type Structure of Iron Arsenide (FeAs)

Iron arsenide (FeAs) can crystallize in an orthorhombic structure of the MnP-type. osti.govaps.orgaps.org This structure is characterized by the space group Pnma. osti.govaps.org In this configuration, each iron atom is coordinated by six arsenic atoms, forming a distorted FeAs₆ octahedron. aps.orgresearchgate.net These octahedra are interconnected by sharing edges along the b- and c-axes and sharing faces along the a-axis. aps.org

Initially, there was some ambiguity between the Pnma and Pna2₁ space groups to describe the structure. However, due to the minor differences between the two models, the higher symmetry Pnma is conventionally used. osti.govaps.org The MnP-type structure of FeAs is known to persist over a wide temperature range, from 12 K up to approximately 1325 K, without any reported structural transitions before its melting point. umich.edu

Below a Néel temperature (Tₙ) of about 70-77 K, FeAs undergoes a magnetic phase transition to a non-collinear spin-density wave (SDW) structure. osti.govaps.orgumich.edu This magnetic ordering is characterized by a double helical arrangement of the iron atom spins with the helical axis along the b-direction. umich.edu The pitch of this spiral is incommensurate with the cell length. umich.edu Even above this transition temperature, evidence of lattice-magnetic interactions and anisotropic local susceptibility of the iron atoms has been observed. osti.govaps.org

Table 1: Crystallographic Data for Orthorhombic FeAs

PropertyValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)5.44
b (Å)3.37
c (Å)6.03
Tₙ (K)~70-77

Note: Lattice parameters can vary slightly depending on the specific experimental conditions.

Other Relevant Crystal Structures in Iron Arsenide (FeAs) Compounds

Tetragonal Phases (e.g., P4/nmm, ThCr₂Si₂-type)

Tetragonal crystal structures are prevalent in many iron arsenide-based superconductors. One of the most common is the ThCr₂Si₂-type structure, which has a body-centered tetragonal lattice with the space group I4/mmm. arxiv.orgnih.gov Compounds like BaFe₂As₂ and EuFe₂As₂ are well-known examples that adopt this structure. arxiv.orgnih.gov In this arrangement, layers of FeAs tetrahedra are separated by layers of the other cation (e.g., Ba, Eu). arxiv.org These materials often exhibit a coupled structural and magnetic phase transition at a specific temperature. For instance, BaFe₂As₂ transitions from a tetragonal to an orthorhombic (Fmmm) structure at 140 K, which coincides with the onset of a spin-density wave anomaly. arxiv.org

Another significant tetragonal phase is the ZrCuSiAs-type, with the space group P4/nmm. arxiv.orgarxiv.org This structure is found in the "1111" family of iron arsenide superconductors, such as LaFeAsO and SrFeAsF. arxiv.orgarxiv.org This structure consists of alternating layers of FeAs and, for example, LaO or SrF. arxiv.orgarxiv.org Similar to the ThCr₂Si₂-type compounds, these materials also undergo a tetragonal-to-orthorhombic structural transition at low temperatures, which is closely linked to a magnetic ordering. arxiv.org

Table 2: Comparison of Tetragonal Iron Arsenide Structures

Structure TypeSpace GroupRepresentative CompoundKey Feature
ThCr₂Si₂-typeI4/mmmBaFe₂As₂Body-centered tetragonal
ZrCuSiAs-typeP4/nmmLaFeAsOPrimitive tetragonal

Triclinic Structures (e.g., Ca₁₀(FeAs)₁₀(Pt₃As₈))

A structural phase transition is observed in Ca₁₀(FeAs)₁₀(Pt₃As₈) at approximately 120 K, which is evidenced by a splitting of the in-plane (a,b) lattice parameters. semanticscholar.orgnih.gov This transition is associated with the onset of magnetic order. semanticscholar.orgnih.gov Unlike many other parent compounds of iron arsenide superconductors, this structural transition does not involve a reduction in the space group symmetry. Nevertheless, the local fourfold symmetry of the FeAs layers is broken during this transition. semanticscholar.orgnih.gov

Layered PbFCl and Anti-PbO-type FeAs Layers

Layered structures containing FeAs layers are fundamental to many iron-based superconductors. The PbFCl-type structure, which is also tetragonal, is adopted by compounds such as LiFeAs and NaFeAs. arxiv.org These materials are composed of anti-PbO-type FeAs layers that are separated by layers of lithium or sodium ions. arxiv.org The FeAs layer itself consists of a two-dimensional network of edge-sharing FeAs₄ tetrahedra. pnas.org This structural motif is a key ingredient for superconductivity in this class of materials. pnas.org

The anti-PbO-type structure describes the arrangement within the FeAs layers themselves. This layered arrangement leads to a quasi-two-dimensional character in the electronic properties of these compounds, which is believed to be crucial for their superconducting behavior. arxiv.org

Hexagonal Ni₂In-type and DO₃ Structures in Fe-As Films

While bulk FeAs typically exhibits an orthorhombic structure, thin films of Fe-As can adopt different crystal structures depending on the growth conditions and substrate. Research on Fe-As films has revealed the formation of hexagonal phases. One such phase is the Ni₂In-type structure, which has the space group P6₃/mmc. researchgate.net This structure is a common high-temperature phase for many intermetallic compounds.

Another structure that has been observed in Fe-As systems is the DO₃-type structure. This is an ordered cubic structure. The stabilization of these alternative crystallographic phases in thin films is often driven by factors such as epitaxial strain at the film-substrate interface and the specific stoichiometry achieved during deposition.

Monoclinic Lattice in 112-type Iron Arsenides

A monoclinic crystal structure has been identified in the "112-type" family of iron arsenide superconductors, such as Ca₁₋ₓLaₓFeAs₂. arxiv.orgresearchgate.net These compounds crystallize in the space group P2₁ or P2₁/m. arxiv.orgarxiv.org A distinguishing feature of this structure is the presence of Fe₂As₂ layers that alternate with spacer layers. In the case of Ca₁₋ₓLaₓFeAs₂, these spacer layers are composed of Ca₂As₂, where the arsenic atoms form one-dimensional zigzag chains. arxiv.orgresearchgate.net

The structure is composed of anti-fluorite type Fe₂As₂ layers, planes of Ca (partially substituted with a rare-earth element like La or Pr), and layers containing As₂ zigzag chains. arxiv.org The introduction of these complex arsenic network structures as spacer layers is a key characteristic of this family of iron arsenides.

Temperature-Induced Structural Phase Transitions in Iron Arsenide (FeAs) Compounds

Iron arsenide (FeAs) compounds are known to exhibit a rich variety of structural phase transitions as a function of temperature. These transitions are intimately linked to their electronic and magnetic properties, often preceding the onset of antiferromagnetic order and superconductivity.

Tetragonal to Orthorhombic Transitions in Iron Arsenide (FeAs) Parent Compounds

A hallmark of many parent compounds of iron arsenide superconductors is a structural transition from a high-temperature tetragonal phase to a low-temperature orthorhombic phase upon cooling. aps.orgmst.edu This transition involves a breaking of the four-fold rotational symmetry of the crystal lattice. aps.org

This structural distortion is observed in a variety of FeAs-based families. For instance, LaFeAsO undergoes a tetragonal-to-orthorhombic transition at approximately 160 K. mst.edu Similarly, SrFe2As2 and CaFe2As2, members of the "122" family, exhibit this transition at about 210 K and 170 K, respectively. arxiv.org In Na1-δFeAs, the transition from a tetragonal structure (space group P4/nmm) to an orthorhombic one occurs around 49 K. arxiv.orgrice.edu This transition is a common feature among the parent compounds of iron arsenide superconductors. arxiv.orgrice.edu

The transition is often closely followed by or occurs concomitantly with a magnetic phase transition to a spin-density-wave (SDW) state. pnas.orgresearchgate.net However, in some systems like superconducting Fe1.01Se, which has the same basic FeAs layer structure, a tetragonal-to-orthorhombic transition is observed at 90 K without the appearance of magnetic order, suggesting the structural distortion is not necessarily driven by magnetism in all cases. aps.org

Tetragonal-to-Orthorhombic Transition Temperatures in Select FeAs Parent Compounds
CompoundTransition Temperature (K)
LaFeAsO~160
SrFe2As2~210
CaFe2As2~170
Na1-δFeAs~49
BaFe2As2~140
EuFe2As2~190

Monoclinic to Triclinic Transitions

While tetragonal-to-orthorhombic transitions are prevalent, other structural transformations can occur in more complex iron arsenide systems. For example, the compound Ca₀.₇₃La₀.₂₇FeAs₂, which already has a monoclinic crystal structure at room temperature, undergoes a further transition to a triclinic phase at 58 K. aps.org Similarly, the parent compound of the 1038-type iron arsenides, Ca₁₀(FeAs)₁₀(Pt₃As₈), is triclinic and exhibits structural phase transitions, although the high-temperature phase is not monoclinic. semanticscholar.org In some non-arsenide materials, sequential transitions from trigonal to monoclinic and then to triclinic have been observed, indicating that a step-wise reduction in symmetry is a possible phenomenon in layered compounds. aps.org

Structural Twinning and Untwining in Iron Arsenide (FeAs) Layers

The structural transition from a higher-symmetry (tetragonal) to a lower-symmetry (orthorhombic) phase often results in the formation of structural twins. arxiv.org Twinning occurs because the orthorhombic distortion can happen along different but crystallographically equivalent directions in the original tetragonal lattice. This leads to the formation of domains, or "twins," with different orientations of the orthorhombic axes. The appearance of twin lamella has been clearly observed in the orthorhombic phase of SrFe₂As₂ following its transition from the tetragonal phase. arxiv.org

Conversely, some iron arsenide compounds can exhibit a substantially untwinned structure. For instance, single crystals of Ca₀.₇₃La₀.₂₇FeAs₂ are noted to be significantly untwinned at ambient pressure. aps.org The presence or absence of twinning can be influenced by factors such as internal strain, chemical composition, and external pressure, and can have significant effects on the measurement of anisotropic physical properties.

Pressure-Induced Structural Phase Transitions in Iron Arsenide (FeAs) Systems

Applying external pressure is a powerful tool for tuning the crystal structure and electronic properties of iron arsenide systems without introducing chemical disorder. arxiv.org High pressure can suppress the temperature of the tetragonal-to-orthorhombic structural transition. pnas.orgarxiv.org In BaFe₂As₂, for example, applying pressure pushes the transition to lower temperatures, and eventually, the structural and magnetic transitions are completely suppressed, often paving the way for superconductivity to emerge. pnas.orgarxiv.org

Interestingly, the application of pressure can decouple the structural and magnetic transitions. In BaFe₂As₂, combined synchrotron Mössbauer and X-ray diffraction studies at high pressures revealed that the magnetic ordering can precede the structural transition, a reversal of the sequence observed at ambient pressure or with chemical doping. pnas.org Uniaxial pressure has also been shown to be remarkably effective at changing the structural and magnetic transition temperatures in compounds like BaFe₂As₂. aps.org

Lattice Parameters, Unit Cell Volumes, and Bond Geometry in Iron Arsenide (FeAs) Layers

The crystallographic structure of iron arsenides is defined by their lattice parameters (the lengths of the sides of the unit cell, denoted a, b, and c, and the angles between them, α, β, and γ), unit cell volume, and the internal geometry of the crucial FeAs layers. arxiv.orglibretexts.org The fundamental building block is the FeAs₄ tetrahedron.

In the high-temperature tetragonal phase of the 122-type compounds (e.g., BaFe₂As₂, SrFe₂As₂), the unit cell has a=b and all angles are 90°. arxiv.org Upon transitioning to the orthorhombic phase, the in-plane axes become unequal (a ≠ b). For example, in NaFeAs, the lattice parameters change from a = b = 3.9591 Å at 70 K (tetragonal) to a = 5.6109 Å and b = 5.5770 Å at 5 K (orthorhombic, note different unit cell setting). rice.edu

Lattice Parameters of Na1-δFeAs at Different Temperatures
Temperature (K)Crystal Systema (Å)b (Å)c (Å)
70Tetragonal3.95913.95916.9961
5Orthorhombic5.61095.57706.9749

Note: The orthorhombic unit cell is defined on a different setting than the tetragonal one. rice.edu

Effects of Doping and Chemical Pressure on Crystallographic Structure

Doping, which involves substituting atoms in the parent compound, is a primary method for inducing superconductivity in iron arsenides. This can be achieved by replacing atoms within the FeAs layers (in-plane) or in the charge-reservoir layers (out-of-plane). semanticscholar.orgmdpi.com Doping affects the crystal structure in two main ways: by changing the electron count and by inducing "chemical pressure." semanticscholar.orgmdpi.com

Chemical pressure refers to the local strain and structural changes introduced by substituting atoms of a different size. For example, substituting smaller phosphorus (P) atoms for arsenic (As) reduces the unit cell volume and alters bond angles, mimicking the effect of applying external physical pressure. dtic.milaps.org

Both doping and pressure can suppress the tetragonal-to-orthorhombic structural distortion. researchgate.netarxiv.org First-principles calculations on BaFe₂As₂ show that both physical pressure and charge doping lead to a reduction in the Fe-As bond length and changes in the As-Fe-As bond angle. dtic.mil The modification of these key structural parameters alters the electronic band structure and is considered more crucial for inducing superconductivity than the mere addition of charge carriers. arxiv.org The influence of doping can be complex; for instance, in BaFe₂As₂, doping at the Ba site versus the Fe site can have different effects on the magnetic ordering strength. dtic.milaps.org

Magnetic Ordering and Phenomena in Iron Arsenide Feas Systems

Antiferromagnetic (AFM) Order in Iron Arsenide (FeAs) Parent Compounds

The parent compounds of iron arsenide superconductors typically exhibit an antiferromagnetic (AFM) ground state. This magnetic ordering is a crucial aspect of their physics and is closely intertwined with their crystal structure and electronic properties.

Stripe Antiferromagnetism

In many iron-based compounds, the characteristic magnetic order is stripe antiferromagnetism. This arrangement involves the iron (Fe) spins aligning antiferromagnetically along one axis in the FeAs plane and ferromagnetically along the perpendicular axis. This type of magnetic order has been observed in several iron arsenide parent compounds, such as BaFe₂As₂. pnas.org In this stripe-like AFM order, the magnetic arrangement breaks the tetragonal symmetry of the crystal lattice. pnas.org Theoretical studies using density functional theory have also predicted a stripe-AFM ground-state configuration in materials like iron selenide (FeSe), a related compound, highlighting the prevalence of this magnetic structure. aps.org

Spin Density Wave (SDW) Instabilities

The magnetic ordering in iron arsenide parent compounds is often described as a spin-density wave (SDW). An SDW is a collective state of itinerant electrons where the spin density forms a periodic modulation in the crystal. This is in contrast to magnetism arising from localized atomic moments. The SDW state in these materials is believed to arise from a nesting instability of the Fermi surface.

Undoped parent compounds like LaFeAsO and BaFe₂As₂ undergo a structural phase transition that is closely followed by or coincident with the formation of an SDW. aps.orgaps.orgarxiv.org For example, BaFe₂As₂ exhibits an SDW anomaly at 140 K. aps.orgarxiv.org This instability is a key prerequisite for the emergence of high-temperature superconductivity in iron arsenides, which can be induced by suppressing the SDW state through doping. aps.orgcas.cn In some hole-doped iron arsenides, a unique tetragonal magnetic phase emerges, which is described as a double-Q SDW, resulting from the superposition of two perpendicular spin-density waves. osti.govaps.org

Magnetic Ordering Temperatures (T_N)

The transition to a magnetically ordered state in iron arsenide compounds occurs at a specific critical temperature known as the Néel temperature (T_N). This temperature can vary significantly depending on the specific compound and its stoichiometry. For the monoarsenide FeAs, the transition to a long-range antiferromagnetically ordered state occurs at a T_N of 77 K. aps.org

In the AFe₂As₂ family (where A is an alkaline earth metal), the ordering temperatures are generally higher. For instance, SrFe₂As₂ has a T_N of 205 K, while for EuFe₂As₂, it is around 190 K. aps.orgsemanticscholar.org BaFe₂As₂ exhibits a structural and magnetic phase transition at 140 K. aps.orgarxiv.org It has also been shown that local disorder in the crystal structure can influence the Néel temperature, as seen in EuFe₂As₂ where a more disordered crystal exhibited a T_N of 195 K compared to 175 K for a more ordered one. researchgate.net In Na₁₋δFeAs, the antiferromagnetic ordering occurs at approximately 41 K. rice.edu

CompoundMagnetic Ordering Temperature (T_N)
FeAs77 K
LaFeAsO~137 K
BaFe₂As₂140 K
SrFe₂As₂205 K
EuFe₂As₂190 K
Na₁₋δFeAs~41 K

Helical Spin Structure and Magnetic Anisotropy in Iron Arsenide (FeAs)

While stripe antiferromagnetism is common in many iron arsenide compounds, the simplest binary compound, FeAs, exhibits a more complex helical magnetic structure. aps.org Initial neutron powder diffraction measurements suggested a helical arrangement with a wave vector of q = [0, 0, 0.375]. aps.org

More recent studies using resonant x-ray scattering have refined this picture, revealing a significantly more elliptical spin helix than previously thought, with a right-handed chirality. aps.orgarxiv.org These investigations also discovered an out-of-plane component of the magnetic moments within the spin helix. aps.orgarxiv.org The origin of this canting of the spins is attributed to spin-orbit coupling. aps.orgarxiv.org First-principles calculations have been employed to study both collinear and non-collinear (spin-spiral wave) magnetic ordering and magnetic anisotropy in FeAs. scientific.netarxiv.org These theoretical works show that a magnetic triaxial anisotropy can lead to a superposition of two spin-spiral waves with opposite wave vectors and different spin amplitudes. scientific.netarxiv.org

Magnetic Moments and Their Directionality in Iron Arsenide (FeAs) Compounds

The size of the ordered magnetic moment on the iron atoms in FeAs compounds is typically smaller than what would be expected for localized moments, supporting the itinerant electron picture of magnetism. In the helical structure of FeAs, the ordered magnetic moment is approximately 0.5 µB per iron atom. aps.org

In the stripe antiferromagnetic phase of BaFe₂As₂, the ordered magnetic moment at 5 K is substantially larger, at 0.87(3) µB per Fe. aps.org Neutron diffraction studies have unequivocally determined that in BaFe₂As₂, the ferromagnetic rows of Fe magnetic moments are aligned along the shorter b-axis of the orthorhombic cell, and the antiferromagnetic alignment and the direction of the magnetic moment are both along the longer a-axis. aps.org For comparison, the saturated moment in LaFeAsO is smaller, at 0.36(5) µB per Fe. aps.org In Na₁₋δFeAs, the ordered moment is found to be quite small, at 0.09±0.04 µB. rice.edu

Role of Chemical Pressure and Doping on Magnetic Ordering

The magnetic order in iron arsenide compounds is highly sensitive to both chemical pressure and charge carrier doping. aps.orgmdpi.comnih.gov Applying physical pressure or inducing chemical pressure by substituting atoms with different ionic radii can suppress the magnetic ordering temperature. aps.orgaps.org For example, substituting arsenic with the smaller phosphorus atom exerts chemical pressure, which has a similar effect to applying external pressure in reducing the tendency towards magnetism. aps.org

Similarly, doping charge carriers into the FeAs layers, either by electron or hole doping, also suppresses the SDW instability and can lead to the emergence of superconductivity. aps.orgcas.cn The effect of doping is strongly dependent on the location of the dopant. For instance, electron doping in the Fe plane or hole doping in the Ba plane of BaFe₂As₂ reduces the tendency to form local moments. aps.org Conversely, hole doping in the Fe plane or electron doping in the Ba plane enhances it. aps.org Ultimately, the suppression of the static magnetic order is a common feature in the phase diagrams of iron arsenide superconductors, suggesting that magnetic fluctuations play a crucial role in the superconducting pairing mechanism.

Nematicity and Its Relation to Magnetic Order in Iron Arsenide (FeAs) Compounds

In the landscape of iron arsenide materials, nematicity refers to a state that breaks the rotational symmetry of the crystal lattice while preserving translational symmetry. This electronic phenomenon, where the material's properties become anisotropic, is a pivotal aspect of the physics of iron pnictides and is intricately linked to their magnetic order. iphy.ac.cnarxiv.org In many iron-pnictide superconductors, electronic nematicity is observed in the normal state, manifesting as a strong anisotropy in properties like in-plane resistivity, breaking the fourfold (C4) rotational symmetry of the tetragonal lattice. iphy.ac.cn

The relationship between the nematic phase and the magnetic order is a subject of extensive research. A widely held view is that nematicity in iron pnictides can be considered a "vestigial" order, emerging from the partial melting of the collinear stripe-type antiferromagnetic order. kit.edu In this magnetic configuration, spins are aligned ferromagnetically in one direction and antiferromagnetically in the orthogonal direction, which inherently breaks both rotational and time-reversal symmetries. kit.edu The nematic phase, which typically emerges at a temperature (Ts) higher than or equal to the Néel temperature (TN), breaks only the rotational symmetry.

The coupling and separation between the nematic and magnetic transitions vary across different families of iron arsenide compounds:

Strong Coupling: In parent compounds like BaFe2As2, the nematic and magnetic transitions occur simultaneously (Ts = TN). This strong coupling persists in systems where doping occurs outside the iron-arsenide planes, such as in hole-doped (Ba,K)Fe2As2 and isovalently substituted BaFe2(As,P)2. kit.edu

Weak Coupling: In many electron-doped 122-type systems, such as Ba(Fe,Co)2As2, the coupling is weaker, and the nematic order precedes the stripe-type antiferromagnetism by a few Kelvin. kit.edu

Separated Transitions: In the 1111-type (e.g., LaFeAsO) and 111-type (e.g., NaFeAs) systems, the nematic order is stable over a significant temperature range of 20–40 K above the magnetic ordering temperature. iphy.ac.cnkit.edu This separation allows for the study of the nematic phase without the immediate onset of long-range magnetic order.

The origin of this nematicity is debated, with theories pointing to either spin or orbital fluctuations. Spin-driven scenarios propose that nematicity arises from magnetic fluctuations that favor the stripe-type order. iphy.ac.cn In contrast, orbital-driven theories suggest that the nematicity is a result of ordering between the Fe 3dxz and 3dyz orbitals, which then influences the magnetic interactions. iphy.ac.cn Experimental evidence from nuclear magnetic resonance (NMR) on NaFe1-xCoxAs has revealed a spin nematicity that can be understood as a direct consequence of orbital order. iphy.ac.cn Similarly, torque magnetometry studies on EuFe2(As1-xPx)2 have shown that the nematic phase extends well above the structural transition temperature and persists into the superconducting regime near optimal doping. arxiv.org

Iron Arsenide SystemNematic/Structural Transition (Ts)Magnetic Transition (TN)RelationshipReference
BaFe2As2~135 K~135 KCoincident (Ts = TN) kit.edu
LaFeAsO~155 K~137 KSeparated (Ts > TN) kit.edu
Na(Fe,Co)AsUp to 90 K< TsSeparated (Ts > TN) iphy.ac.cnkit.edu
EuFe2As2 (ordered)190 K190 KCoincident (Ts = TN) researchgate.net
EuFe2As2 (disordered)195 K195 KCoincident (Ts = TN) researchgate.net

Magnetic Quantum Criticality in Iron Arsenide (FeAs) Pnictides

The phase diagrams of many iron arsenide pnictides feature antiferromagnetic order that is suppressed by chemical doping, pressure, or isovalent substitution, often giving way to a dome of superconductivity. arxiv.orgpnas.org This suppression of the magnetic ordering temperature to absolute zero raises the possibility of a magnetic quantum critical point (QCP)—a point at T=0 where a continuous phase transition occurs, driven by quantum fluctuations rather than thermal fluctuations. arxiv.orgarxiv.org The physics around such a QCP is of great interest as the associated fluctuations are thought to be crucial for mediating unconventional superconductivity. pnas.org

In the iron pnictides, a unique type of magnetic QCP has been proposed, arising from the competition between electronic localization and itinerancy. pnas.orgnih.gov These materials are considered to be on the boundary between localized and itinerant electronic behavior. arxiv.org The magnetic order is associated with quasi-localized moments, while itinerant electrons, which form a coherent quasi-particle peak at the Fermi energy, tend to weaken this order. pnas.orgarxiv.org Tuning the system to enhance the spectral weight of these coherent electronic excitations can drive the magnetic order to zero, leading to a magnetic QCP. pnas.orgarxiv.org

A key method for accessing this QCP is through isoelectronic substitution, which avoids the introduction of charge carriers that can complicate the phase diagram. The substitution of phosphorus (P) for arsenic (As) in parent compounds like BaFe2As2 or EuFe2As2 has been particularly successful. arxiv.orgarxiv.org Since phosphorus is in the same group as arsenic but is smaller and more electronegative, this substitution alters the electronic bandwidth and hybridization without changing the electron count, effectively tuning the system from a more localized (arsenide) to a more itinerant (phosphide) state. arxiv.org

Experimental evidence supporting the existence of a magnetic QCP in isoelectronically-tuned iron pnictides has been accumulating. arxiv.org Studies on BaFe2(As1-xPx)2 have shown that as the phosphorus concentration 'x' increases, the antiferromagnetic transition temperature is suppressed, and superconductivity emerges. arxiv.org Near the critical concentration where magnetism vanishes, transport and thermodynamic properties exhibit behaviors consistent with the presence of a QCP, which is located under the superconducting dome. arxiv.orgarxiv.org

Another avenue for exploring quantum criticality involves systems with specific electronic structures, such as those containing flat bands near the Fermi level. aps.org For instance, in SrCo2As2, a flat band associated with the eg orbitals is believed to be responsible for magnetic instabilities that can lead to quantum critical phenomena when tuned by doping or magnetic fields. aps.org This suggests that different mechanisms and electronic ingredients can lead to quantum criticality in the broader family of iron pnictide and related compounds.

SystemTuning ParameterEffectEvidence for QCPReference
BaFe2(As1-xPx)2P concentration (x)Suppresses antiferromagnetism, induces superconductivityObserved in transport and thermodynamic properties near critical 'x' arxiv.org
EuFe2(As1-xPx)2P concentration (x)Suppresses nematic and magnetic orderPutative quantum nematic transition suggested near optimal doping arxiv.org
LaOFeAsF doping for OSuppresses structural and magnetic transitions, induces superconductivityGeneral context for interplay of magnetism and superconductivity pnas.orgarxiv.org
SrCo2As2Doping (e.g., with Ni) or magnetic fieldTuning of magnetic instabilities linked to a flat electronic bandQuantum fluctuations suggest proximity to a QCP aps.org

Superconducting Properties and Mechanisms in Iron Arsenide Feas Systems

Emergence of Superconductivity in Doped Iron Arsenide (FeAs) Systems

The parent compounds of the iron arsenide superconductor families, such as LaFeAsO and BaFe2As2, are not superconducting at ambient pressure. Instead, they exhibit a spin-density wave (SDW) transition and an associated structural distortion from a tetragonal to an orthorhombic phase upon cooling aps.org. Superconductivity is induced when these transitions are suppressed, which can be achieved by introducing charge carriers into the system (electron or hole doping) or by creating lattice strain through isovalent substitution aps.org.

Electron doping is a widely used method to induce superconductivity in FeAs systems. This is typically achieved by substituting an element with a lower valence state with one of a higher valence state. A classic example is the substitution of O²⁻ with F⁻ in the LaFeAsO system, creating LaFeAsO₁₋ₓFₓ aps.org. This substitution introduces electrons into the conductive FeAs layers, suppressing the SDW and structural transitions and giving rise to a superconducting state researchgate.netarxiv.org.

In the LaFeAsO₁₋ₓFₓ system, superconductivity emerges with a maximum Tc of approximately 26 K aps.orgacs.org. Similarly, substituting iron with cobalt in CaFeAsF (CaFe₁₋ₓCoₓAsF) also induces superconductivity, with an optimal Tc of 22 K for a 10% cobalt substitution acs.org. Another method of electron doping involves using hydrogen to substitute oxygen, which has been shown to create a complete superconducting dome phase diagram in LaFeAsO₁₋ₓHₓ, revealing a second, higher-Tc dome with a maximum of 36 K researchgate.net. The general consensus is that this "indirect" doping, where the substitution occurs in the blocking layers rather than the conductive FeAs layers, results in higher critical temperatures because it causes fewer structural and electrical disturbances in the superconducting planes nihon-u.ac.jp.

Table 1: Critical Temperatures in Electron-Doped FeAs Systems

Compound Family Dopant Maximum Tc
LaFeAsO F⁻ ~26 K aps.orgacs.org
SmFeAsO F⁻ ~55 K arxiv.orgnihon-u.ac.jp
NdFeAsO F⁻ ~52 K arxiv.orgresearchgate.net
LaFeAsO H⁻ ~36 K researchgate.net

Inducing superconductivity through hole doping involves substituting an element with one of a lower valence, effectively removing electrons from the FeAs layers. A prominent example is the substitution of Ba²⁺ with K⁺ in BaFe₂As₂, forming (Ba₁₋ₓKₓ)Fe₂As₂ semanticscholar.org. This process introduces holes and leads to a superconducting state with a Tc as high as 38 K arxiv.org.

In the 1144-type family, such as CaAFe₄As₄ (where A = K, Rb, Cs), the structure inherently incorporates hole doping due to the ordered substitution of the divalent Ca²⁺ with a monovalent alkali metal A⁺ semanticscholar.orgmdpi.com. These materials can exhibit superconductivity with critical temperatures between 31–36 K without requiring further doping semanticscholar.orgmdpi.com. This substitution has two primary effects: it introduces holes into the FeAs conductive layer and it creates chemical pressure, both of which influence the superconducting transition temperature semanticscholar.orgmdpi.com.

A key example is the substitution of arsenic with the smaller phosphorus atom in BaFe₂(As₁₋ₓPₓ)₂. This substitution suppresses the magnetic order and gives rise to a dome of superconductivity, similar to charge-doped systems aps.org. In the LaFeAs₁₋ₓPₓO system, superconductivity appears in the doping range of 0.2 < x < 0.4, with a maximum Tc of 10.8 K arxiv.orgresearchgate.net. Similarly, substituting arsenic with antimony (Sb) can also influence the superconducting properties. The changes in the Fe-As bond length and the α and β bond angles of the FeAs₄-tetrahedron are considered effective factors in tuning the transition temperature in these isovalently doped materials arxiv.orgresearchgate.net.

The choice of the rare-earth (RE) element in the REFeAsO family of compounds has a profound impact on the maximum achievable critical temperature. While fluorine-doped LaFeAsO reaches a Tc of about 26 K, replacing lanthanum with other rare-earth elements can significantly increase this value aps.org. For instance, NdFeAsO₁₋ₓFₓ exhibits a Tc up to 51.9 K, and SmFeAsO₁₋ₓFₓ reaches a Tc of 55 K, which was among the highest recorded for this class of materials arxiv.orgarxiv.org.

This enhancement is attributed to structural effects arising from the different ionic radii of the rare-earth elements, which modifies the crystal lattice and, consequently, the electronic properties of the FeAs layers arxiv.org. The substitution of rare-earth elements can be seen as a form of chemical pressure that optimizes the conditions for superconductivity. Theoretical studies on other layered systems, such as nickelates, also suggest that element substitution is a viable route to further enhance Tc by modifying electronic hopping integrals and superexchange interactions westlake.edu.cniphy.ac.cnarxiv.org.

Superconducting Critical Temperature (Tc) Dependence on Doping and External Pressure

The superconducting critical temperature in iron arsenides is highly sensitive to both the concentration of dopants and the application of external pressure.

Doping Dependence: For both electron and hole doping, Tc typically follows a dome-shaped curve as a function of the doping concentration (x). Starting from the non-superconducting parent compound (x=0), Tc emerges, increases to a maximum value at an "optimal" doping level, and is then suppressed if the material is over-doped ucsd.edu. This superconducting dome is a hallmark feature of unconventional superconductors. In some systems, such as LaFeAsO₁₋ₓHₓ, multiple superconducting domes have been observed, suggesting a complex interplay between electronic structure, magnetism, and superconductivity researchgate.netucsd.edu.

External Pressure Dependence: Applying external pressure is another effective method to tune the electronic properties and induce or modify superconductivity in FeAs systems nih.gov. Similar to chemical doping, external pressure can suppress the native SDW state and give rise to a superconducting dome in the temperature-pressure phase diagram aps.org. For instance, in FeSe, a related iron-based superconductor, Tc can be dramatically enhanced from about 8 K at ambient pressure to nearly 37 K under an applied pressure of 8.9 GPa aps.org. The pressure coefficient of Tc (dTc/dP) can be positive, indicating an increase in Tc with pressure, but can also become negative after reaching an optimal pressure, leading to a dome-like shape in the Tc vs. pressure plot nih.govacs.org. This behavior highlights the sensitivity of the superconducting state to the structural parameters of the crystal lattice mdpi.com.

Table 2: Effect of Pressure on Tc in Iron-Based Superconductors

Compound Tc at Ambient Pressure Maximum Tc under Pressure Pressure at Max Tc Initial dTc/dP
FeSe ~8 K aps.org ~37 K aps.org 8.9 GPa aps.org N/A
Fe₁.₀₃Se₀.₅₇Te₀.₄₃ 13.9 K nih.gov 23.3 K nih.gov ~3 GPa nih.gov N/A

Superconducting Order Parameter Symmetry and Controversy in Iron Arsenide (FeAs) Systems

The symmetry of the superconducting order parameter, which describes the pairing of electrons, is a crucial aspect for understanding the mechanism of superconductivity. In conventional superconductors, the pairing is described by a simple, isotropic s-wave symmetry. However, in iron arsenides, the situation is far more complex and remains a subject of intense debate mdpi.com.

While a d-wave symmetry, like that found in cuprate (B13416276) superconductors, was initially considered, a growing body of evidence points towards an unconventional s-wave symmetry. The leading theoretical model is the "s±" or sign-changing s-wave pairing state osti.gov. This model proposes that the superconducting gap has an s-wave character on all Fermi surface sheets but that the sign of the order parameter is reversed between the hole pockets at the center of the Brillouin zone and the electron pockets at the corners. This sign reversal is thought to be mediated by antiferromagnetic spin fluctuations, which are believed to play a key role in the superconducting pairing mechanism in these materials arxiv.org.

The precise symmetry and structure of the order parameter are still not fully resolved, and the debate is complicated by the multi-orbital and multi-band nature of the electronic structure of FeAs systems mdpi.com. Experimental probes have yielded varied results, and factors such as spin-orbit coupling may also play a significant role researchgate.net. Understanding the exact nature of the order parameter symmetry is one of the most pressing open questions in the field of iron-based superconductivity mdpi.comaps.org.

Electronic Models of Electron Pairing in Iron Arsenide (FeAs) Compounds

The mechanism of electron pairing in iron arsenide (FeAs) superconductors is a complex and intensely debated topic. Unlike conventional superconductors where electron-phonon coupling is the primary mediator of Cooper pair formation, in FeAs systems, electronic interactions are believed to play a crucial role. The multi-orbital and multi-band nature of the FeAs electronic structure, with both hole and electron Fermi surface pockets, gives rise to several competing theoretical models for the pairing symmetry.

A central concept in many of these models is the role of spin fluctuations. The parent compounds of iron arsenide superconductors are typically antiferromagnetic metals. When doped, the long-range magnetic order is suppressed, and superconductivity emerges, suggesting that magnetic fluctuations may mediate the pairing. This has led to the prominence of the s±-wave pairing model . In this model, the superconducting gap has an s-wave symmetry on each Fermi surface pocket but with a sign reversal between the hole pockets at the center of the Brillouin zone and the electron pockets at the corners. This sign change is thought to be favorable for pairing mediated by antiferromagnetic spin fluctuations, which have a wavevector that connects the hole and electron pockets.

Another proposed model is the s++-wave pairing state , where the superconducting gap has the same sign on all Fermi surface sheets. This scenario is often associated with pairing mediated by orbital fluctuations rather than spin fluctuations. In this model, the fluctuations of the iron 3d-orbital degrees of freedom provide the attractive interaction for Cooper pair formation.

Finally, a d-wave pairing symmetry has also been considered for some iron arsenide compounds, particularly those that are heavily hole-doped, such as KFe₂As₂. In a d-wave state, the superconducting gap has nodes, meaning it goes to zero in certain directions in momentum space. This is in contrast to the generally nodeless gap predicted by the s-wave models. The presence of nodes has been inferred from various experimental measurements in specific materials.

The table below summarizes the key characteristics of these primary electronic pairing models in the context of iron arsenide superconductors.

Pairing SymmetrySuperconducting Gap StructureProposed Pairing MediatorKey Characteristics
s±-wave Nodeless, sign-reversal between hole and electron pocketsAntiferromagnetic spin fluctuationsThe sign change of the gap is believed to be energetically favorable for pairing mediated by scattering between the hole and electron Fermi surfaces.
s++-wave Nodeless, same sign on all Fermi surfacesOrbital fluctuationsThis model does not require a sign change and is linked to fluctuations in the orbital degrees of freedom of the iron 3d electrons.
d-wave Nodal (gap is zero in specific directions)Spin fluctuations (in some scenarios)This symmetry is more prevalent in heavily hole-doped systems and is characterized by the presence of nodes in the superconducting gap.

Unconventional Superconductivity and Deviations from Bardeen-Cooper-Schrieffer (BCS) Theory

The superconducting properties of iron arsenide (FeAs) compounds exhibit significant deviations from the conventional Bardeen-Cooper-Schrieffer (BCS) theory, placing them firmly in the category of unconventional superconductors. aps.org The BCS theory, which successfully describes superconductivity in many conventional materials, is based on electron-phonon mediated Cooper pairing, leading to a universal set of properties that are often not observed in FeAs systems.

One of the most striking features of iron arsenide superconductors is the intricate interplay between magnetism and superconductivity . The parent compounds of these materials are not insulators, but rather poor metals that exhibit a spin-density-wave (SDW) type of antiferromagnetic order. researchgate.net Superconductivity emerges upon suppression of this magnetic order through chemical doping or the application of pressure. In many cases, superconductivity and magnetism have been found to coexist at the microscopic level, a phenomenon not typically compatible with conventional BCS superconductivity where magnetism is generally detrimental to the formation of Cooper pairs. This coexistence strongly suggests that magnetic fluctuations, rather than phonons, may play a central role in the pairing mechanism.

The multi-orbital and multi-band electronic structure of iron arsenides is another key factor contributing to their unconventional nature. The Fermi surface typically consists of multiple hole and electron pockets derived from the iron 3d orbitals. This complexity leads to the possibility of multiple superconducting gaps with different magnitudes on different Fermi surface sheets, a feature not accounted for in the single-band BCS model. Angle-resolved photoemission spectroscopy (ARPES) experiments have provided direct evidence for these multiple, often anisotropic, superconducting gaps. For instance, in NdFeAsO₀.₉F₀.₁, the superconducting gap on the hole pocket at the Γ point was measured to be approximately 15 meV. rice.edu In LiFeAs, distinct gap values have been observed on the hole-like and electron-like Fermi surfaces. arxiv.org

A hallmark of unconventional superconductivity in many systems, including the iron arsenides, is the observation of a magnetic resonance in inelastic neutron scattering experiments. This resonance is a collective spin excitation that appears only in the superconducting state at a specific energy and momentum transfer. It is interpreted as a consequence of the sign-changing nature of the superconducting gap (as in the s±-wave model) and is considered strong evidence for a non-phononic pairing mechanism. For example, in BaFe₁.₈₄Co₀.₁₆As₂, a resonance peak is observed at an energy of 8.6 meV. aps.org

Further deviations from BCS theory are evident in thermodynamic and electromagnetic properties. The jump in the specific heat at the superconducting transition temperature (Tc), normalized by Tc (ΔC/γTc), often deviates from the BCS universal value of 1.43. Additionally, the temperature dependence of the London penetration depth , which probes the superfluid density, frequently exhibits a power-law behavior at low temperatures rather than the exponential decay expected for a fully gapped BCS superconductor. This power-law dependence can be indicative of nodes or a highly anisotropic gap structure. For instance, studies on Ba(Fe₁₋ₓCoₓ)₂As₂ have shown a temperature variation of the penetration depth that is closer to a T² power law.

The following table presents a comparative summary of key properties for several iron arsenide compounds, highlighting their unconventional characteristics and deviations from the predictions of BCS theory.

Compound FamilyRepresentative CompoundTc (K)Pairing SymmetrySuperconducting Gap (meV)Key Unconventional Features
1111 LaO₁₋ₓFₓFeAs26s± (proposed)~8 (hole pocket)Coexistence of superconductivity and magnetism in underdoped regime.
122 Ba₀.₆K₀.₄Fe₂As₂38s± (nodeless)~12 (hole pocket), ~6 (electron pocket)Multiple gaps, magnetic resonance observed.
111 LiFeAs18s-wave (nodeless)~2-3.5 (electron pockets), ~1.5-2.5 (hole pockets)Multi-band superconductivity, absence of magnetic order in the parent compound.
122 (hole-doped) KFe₂As₂3.5d-wave (nodal)NodalPresence of nodes in the superconducting gap, strong evidence for d-wave symmetry.

Interplay of Structural, Electronic, Magnetic, and Superconducting Orders in Iron Arsenide Feas Systems

Coexistence and Competition of Antiferromagnetism and Superconductivity

In iron arsenide (FeAs)-based materials, the interplay between antiferromagnetism (AFM) and superconductivity (SC) is a central feature. These two phenomena are often found in close proximity on the phase diagram, and in some cases, they coexist on a microscopic level. The nature of this coexistence is a subject of intense research, as it holds clues to the unconventional pairing mechanism in these high-temperature superconductors.

The parent compounds of iron arsenide superconductors, such as LaOFeAs and BaFe₂As₂, exhibit an antiferromagnetic ground state. aps.org Superconductivity emerges when the AFM order is suppressed, typically through chemical doping or the application of external pressure. aps.org The phase diagrams of many iron arsenide families, including Ba(Fe₁₋ₓCoₓ)₂As₂ and SmFeAs(O₁₋ₓFₓ), show a region where AFM and SC appear to coexist. aps.orgiastate.edu

Experimental evidence from neutron diffraction, muon spin resonance (µSR), and nuclear magnetic resonance (NMR) has provided insights into this coexistence. In some systems, like K-doped BaFe₂As₂, local probes have indicated a phase separation into distinct AFM and SC domains. arxiv.org However, in Co-doped BaFe₂As₂, there is strong evidence for a homogeneous, microscopic coexistence of both orders. iastate.eduarxiv.orgiastate.edu Neutron diffraction studies on Ba(Fe₀.₉₅₃Co₀.₀₄₇)₂As₂ have shown a significant reduction in the static Fe magnetic moment below the superconducting transition temperature (T_C), indicating a strong competition between the two order parameters. iastate.edu

The nature of the superconducting pairing state is believed to be crucial for the possibility of coexistence. Theoretical models suggest that a conventional s++ wave pairing state, where the superconducting gap has the same sign on all Fermi surface sheets, is incompatible with itinerant antiferromagnetism. aps.orgumn.edu In contrast, an unconventional s± wave pairing state, where the gap changes sign between the hole and electron Fermi surface pockets, can coexist with AFM. aps.orgumn.eduutoronto.ca In this scenario, the static magnetic order acts as an intrinsic interband Josephson coupling, making the phase diagram sensitive to the symmetry of the Cooper-pair wave function. aps.orgumn.edu The observation of coexistence in materials like Ba(Fe₁₋ₓCoₓ)₂As₂ is therefore considered strong evidence for an unconventional, sign-changing pairing state in the iron arsenides. iastate.eduresearchgate.net

The competition between AFM and SC is not uniform across the entire phase diagram. In the underdoped region, the suppression of superconductivity is primarily due to the competition with antiferromagnetism. aps.orgumn.edu Conversely, in the overdoped region, the weakening of superconductivity is linked to the disappearance of Fermi surface pockets. aps.orgumn.edu

Compound FamilyCoexistence TypeExperimental Evidence
Ba(Fe₁₋ₓCoₓ)₂As₂Homogeneous/MicroscopicNeutron Diffraction, NMR iastate.eduarxiv.orgiastate.edu
SmFeAs(O₁₋ₓFₓ)Apparent CoexistencePhase Diagram Studies iastate.edu
Ba₁₋ₓKₓFe₂As₂Phase SeparationµSR, NMR arxiv.org
LaOFeAsFirst-order transition (no coexistence)Phase Diagram Studies arxiv.org

This intricate relationship highlights that magnetism is not just a competing phase but is likely intimately connected to the mechanism of superconductivity in iron arsenides. iastate.eduscirp.org

Interrelationship between Structural Phase Transitions and Magnetic Ordering

In many parent compounds of the iron arsenide superconductors, a structural phase transition from a high-temperature tetragonal phase to a low-temperature orthorhombic phase precedes or occurs simultaneously with the onset of antiferromagnetic (AFM) order. arxiv.org This close relationship between the crystal lattice and magnetic properties is a hallmark of the pnictide family and is crucial for understanding their electronic behavior.

For instance, in the undoped BaFe₂As₂ system, a first-order transition to an orthorhombic and AFM ordered state occurs at the same temperature. iastate.edu However, upon doping, for example with cobalt (Co) in Ba(Fe₁₋ₓCoₓ)₂As₂, this single transition can split into two distinct transitions: a structural transition at a higher temperature (T_S) and a magnetic transition at a lower temperature (T_N). iastate.eduresearchgate.net In Ba(Fe₀.₉₅₃Co₀.₀₄₇)₂As₂, the tetragonal-to-orthorhombic transition happens at T_S = 60 K, followed by a second-order transition to AFM order at T_N = 47 K. iastate.edu Superconductivity then emerges within the orthorhombic, magnetically ordered state at a lower temperature (T_C = 17 K). iastate.edu

This splitting of the structural and magnetic transitions upon doping provides a window into the nature of their coupling. The fact that the structural distortion occurs before the magnetic ordering in doped compounds suggests that electronic or orbital fluctuations, which are sensitive to the lattice symmetry, may play a significant role in driving the magnetic order.

The strength of the coupling between the structural and magnetic order parameters can vary between different iron arsenide families. In Ba₁₋ₓKₓFe₂As₂, for example, the tetragonal-to-orthorhombic and AFM transitions remain coincident and first-order across the phase diagram where they exist, indicating a strong, biquadratic coupling between the two order parameters. researchgate.net

The structural perfection of the FeAs layers is also considered important for achieving high-temperature superconductivity. researchgate.net The suppression of the structural and magnetic transitions through chemical substitution or pressure is a common route to inducing superconductivity in these materials. aps.orgaps.org The phase diagram of Ca(Fe₁₋ₓCoₓ)₂As₂ shows that both the structural and magnetic transitions are suppressed with increasing Co concentration, terminating abruptly at a critical doping level where superconductivity is prominent. aps.orgresearchgate.net This demonstrates the intimate competition between the structural/magnetic order and the superconducting ground state.

CompoundDopingStructural Transition (T_S)Magnetic Transition (T_N)Superconducting Transition (T_C)
BaFe₂As₂UndopedCoincident with T_NCoincident with T_SN/A
Ba(Fe₀.₉₅₃Co₀.₀₄₇)₂As₂Co-doped60 K47 K17 K iastate.edu
Ba₁₋ₓKₓFe₂As₂K-dopedCoincident with T_NCoincident with T_SEmerges as transitions are suppressed researchgate.net
Ca(Fe₁₋ₓCoₓ)₂As₂Co-dopedSuppressed with dopingSuppressed with dopingMaximum T_C ~20 K aps.orgresearchgate.net

The interplay between the lattice and magnetism is a key ingredient in the physics of iron arsenides, with the structural transition often setting the stage for the subsequent magnetic ordering, which in turn competes with the emergence of superconductivity.

Influence of Structural Distortion on Electronic and Magnetic Properties

The structural distortion from a tetragonal to an orthorhombic lattice in iron arsenide compounds has a profound impact on their electronic and magnetic properties. This distortion breaks the four-fold rotational symmetry of the high-temperature tetragonal phase, which in turn influences the electronic orbitals and the magnetic interactions of the iron atoms.

The orthorhombic distortion is intimately linked to the concept of "nematic" order, where the electronic properties of the material become anisotropic without the presence of long-range magnetic order. This nematic phase, which exists between the structural transition temperature (T_S) and the magnetic transition temperature (T_N) in some doped pnictides, is characterized by an in-plane electronic anisotropy. This anisotropy is believed to arise from orbital ordering or fluctuations of the Fe 3d electrons.

The structural distortion directly affects the electronic band structure and the Fermi surface. In the tetragonal phase, the Fermi surface typically consists of hole pockets at the center of the Brillouin zone and electron pockets at the corners. The orthorhombic distortion can modify the shapes and sizes of these pockets, which is significant because the nesting between these hole and electron pockets is thought to be a key driver for the spin-density-wave (SDW) type of antiferromagnetism observed in these materials.

Furthermore, the coupling between the orthorhombic distortion and magnetism is evident in the competition between these orders and superconductivity. In systems like Co-doped BaFe₂As₂, it has been suggested that the coupling between orthorhombicity and superconductivity is indirect, arising from the strong competition between the magnetic order of the Fe atoms and the superconducting state. aps.org This implies that the orthorhombic structure can persist into the superconducting phase. aps.org

The perfection of the local FeAs tetrahedral structure is also considered crucial. Variations in the As-Fe-As bond angle and the height of the arsenic atom from the iron plane, which are affected by the broader crystal structure, can tune the electronic and magnetic properties and influence the superconducting transition temperature (T_C). It is suggested that a more regular FeAs tetrahedron is favorable for high-T_C superconductivity. researchgate.net

Pressure-Induced Suppression of Magnetic Order and Emergence of Superconductivity

Applying external pressure is a powerful tool for tuning the ground state of iron arsenide systems without introducing disorder through chemical doping. In many parent compounds, pressure suppresses the structural and antiferromagnetic (AFM) transitions, paving the way for the emergence of superconductivity. This demonstrates a clear competitive relationship between the magnetically ordered state and the superconducting state.

A prominent example is CaFe₂As₂, which is known for its extreme sensitivity to pressure. researchgate.net At ambient pressure, it undergoes a first-order transition to an orthorhombic/AFM state. However, the application of a modest hydrostatic pressure of around 0.35 GPa is sufficient to completely suppress this transition and induce a superconducting state. researchgate.net The phase diagram of pristine CaFe₂As₂ under pressure reveals a superconducting dome with a maximum transition temperature (T_C) of about 12 K, centered around 0.5 GPa. aps.orgresearchgate.net

Similarly, in EuFe₂As₂, which has both an Fe spin-density wave (SDW) and AFM ordering of localized Eu²⁺ moments, applying pressure can induce superconductivity. fz-juelich.de High-pressure neutron diffraction studies have shown that the pressure-induced superconducting phase can coexist with the long-range AFM order of the Eu moments. fz-juelich.de This is in contrast to phosphorus-doped EuFe₂(As₁₋ₓPₓ)₂, where superconductivity coexists with ferromagnetism of the Eu moments. aps.orgfz-juelich.de

The mechanism by which pressure induces superconductivity is linked to its effect on the crystal structure and, consequently, the electronic band structure. Pressure generally reduces the lattice parameters and can modify the Fe-As bond lengths and angles, affecting the overlap of electronic orbitals and the nesting conditions of the Fermi surface. By suppressing the static AFM order, which gaps portions of the Fermi surface, pressure allows the electronic states to become available for the formation of Cooper pairs.

The general trend observed across various iron arsenide families is that the temperature of the structural and magnetic transitions (T_S and T_N) decreases with increasing pressure, while the superconducting transition temperature (T_C) often appears in a dome-like shape on the pressure-temperature phase diagram. This behavior is analogous to the effects of chemical doping, reinforcing the idea that the suppression of the static magnetic order is a prerequisite for superconductivity in these materials. aps.org

CompoundCritical Pressure for SCMaximum T_C under PressureCoexisting Magnetic Order
CaFe₂As₂~0.35 GPa researchgate.net~12 K aps.orgNone (AFM is suppressed)
EuFe₂As₂Pressure-induced~22-28 K (in P-doped)Eu AFM fz-juelich.de
BaFe₂As₂Induces SC~29 KNone (AFM is suppressed)
SrFe₂As₂Induces SC~34 KNone (AFM is suppressed)

Role of Spin Fluctuations in the Superconducting Pairing Mechanism

In the quest to understand the origin of high-temperature superconductivity in iron arsenides, a leading theory posits that magnetism, in the form of spin fluctuations, is not a competitor but rather the mediator of the Cooper pairing. This contrasts with conventional superconductors where the pairing is mediated by phonons (lattice vibrations).

The proximity of the superconducting phase to an antiferromagnetic (AFM) phase in the generic iron arsenide phase diagram is a key piece of evidence supporting this theory. As the long-range static AFM order is suppressed by doping or pressure, superconductivity emerges. The idea is that while static magnetism is detrimental to superconductivity, the residual magnetic correlations, or spin fluctuations, provide the attractive interaction that binds electrons into Cooper pairs.

The proposed pairing state arising from this mechanism is unconventional, most commonly believed to be an s±-wave state. scirp.org In this model, the superconducting energy gap has a positive sign on the hole-like Fermi surface pockets at the center of the Brillouin zone and a negative sign on the electron-like pockets at the corners. This sign change is a natural consequence of the repulsive interaction mediated by spin fluctuations, which have a characteristic wavevector that connects the hole and electron pockets.

Several experimental observations support the role of spin fluctuations:

Neutron Scattering: Inelastic neutron scattering experiments have observed a "spin resonance" in the superconducting state of many iron pnictides. This is a sharp peak in the magnetic excitation spectrum at a specific energy and momentum, which is considered a hallmark of a spin-fluctuation-mediated, sign-changing superconducting gap.

NMR/NQR: Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) measurements of the spin-lattice relaxation rate (1/T₁) provide information about low-energy spin fluctuations. In many iron arsenides, 1/T₁T is enhanced upon cooling in the normal state, indicating the presence of strong AFM spin fluctuations, which are then suppressed below the superconducting transition temperature (T_C) as a gap opens.

Theoretical models based on a two-band or multi-band picture of the electronic structure, incorporating the hole and electron Fermi surface pockets, have shown that antiferromagnetic spin fluctuations can indeed lead to an s± pairing state with a T_C in the range observed experimentally. scirp.org The competition between superconductivity and static magnetism can also be explained within this framework, as the same electronic interactions are responsible for both phenomena. aps.org

Coupling between Orbital Bonding Structure and Magnetic Order

The magnetic order in iron arsenide (FeAs) systems is not solely a result of spin interactions but is deeply intertwined with the electronic orbital degrees of freedom of the iron 3d electrons. The coupling between the orbital state of the Fe ions and the resulting magnetic structure is a crucial aspect of the physics of these materials, and it is also connected to the structural phase transition.

In the high-temperature tetragonal phase, the Fe 3d orbitals (specifically the d_xz, d_yz, and d_xy orbitals) are nearly degenerate. However, as the system cools, orbital fluctuations can lead to an instability. This is believed to be a driving force behind the tetragonal-to-orthorhombic structural transition. The structural distortion breaks the degeneracy of the d_xz and d_yz orbitals, leading to an ordered state of the electronic orbitals, which is a form of electronic nematicity.

This orbital ordering has a direct impact on the magnetic interactions. The exchange interactions between neighboring iron atoms are mediated by the arsenic atoms (superexchange) and are highly dependent on the orbital overlaps. When the orbitals become ordered and anisotropic in the orthorhombic phase, the magnetic exchange interactions also become anisotropic. This anisotropy favors the specific "stripe" antiferromagnetic (AFM) order that is observed experimentally. In this stripe AFM structure, the iron spins are aligned ferromagnetically along one axis (the b-axis of the orthorhombic cell) and antiferromagnetically along the other (the a-axis).

Therefore, the sequence of events in many parent pnictides can be viewed as:

Orbital Fluctuations: In the tetragonal phase, strong orbital fluctuations are present.

Structural Transition (Nematic Order): The system undergoes a structural transition to the orthorhombic phase to lower its electronic energy, driven by the tendency towards orbital ordering. This breaks the rotational symmetry of the electronic system.

Magnetic Ordering: The resulting anisotropic orbital state leads to anisotropic magnetic exchange interactions, which then establish the stripe AFM ground state at a lower temperature (or at the same temperature as the structural transition).

This picture highlights that the magnetic order is not an independent phenomenon but is coupled to and stabilized by the underlying orbital and lattice degrees of freedom. Understanding this coupling is essential for a complete description of the electronic phase diagram of iron arsenides, including the competition between the magneto-structural order and superconductivity.

Advanced Experimental Characterization Techniques Applied to Iron Arsenide Feas Research

X-ray Diffraction (XRD) Studies for Crystal Structure and Phase Transitions

X-ray diffraction (XRD) is a cornerstone technique for determining the crystal structure of materials. In the context of iron arsenides, temperature-dependent XRD studies have been crucial in identifying their crystallographic arrangements and the subtle structural changes they undergo.

At room temperature, many parent compounds of iron arsenide superconductors, such as those with the ThCr2Si2-type structure, crystallize in a tetragonal lattice. semanticscholar.orgresearchgate.net However, upon cooling, these materials often exhibit a displacive structural transition to an orthorhombic lattice symmetry. semanticscholar.orgresearchgate.net For instance, in situ synchrotron powder X-ray diffraction (PXRD) has been used to study the thermal behavior of iron arsenides under non-oxidizing conditions, revealing phase transformations at high temperatures. One such study identified a previously undiscovered high-temperature phase of FeAs with a NiAs-type structure, which appears at 800 °C and reverts to the known MnP-type structure upon cooling. nih.govacs.org

This structural transition is often intimately linked with a magnetic phase transition. The change from a tetragonal to an orthorhombic structure is a key characteristic of many iron arsenide parent compounds and is a critical piece of the puzzle in understanding their physical properties. semanticscholar.orgresearchgate.net

Table 1: Crystallographic Data for Iron Arsenide (FeAs) and Related Compounds from XRD Studies

Compound Temperature Crystal System Space Group Lattice Parameters (Å) Reference
SrFe2As2 Room Temp Tetragonal I4/mmm a = 3.9251, c = 12.364 semanticscholar.orgresearchgate.net
SrFe2As2 100 K Orthorhombic Fmmm a = 5.564, b = 5.513, c = 12.288 semanticscholar.orgresearchgate.net
EuFe2As2 Room Temp Tetragonal I4/mmm a = 3.9138, c = 12.148 semanticscholar.orgresearchgate.net
EuFe2As2 100 K Orthorhombic Fmmm a = 5.545, b = 5.495, c = 12.083 semanticscholar.orgresearchgate.net
SrFeAsF 297 K Tetragonal P4/nmm a = 3.9930, c = 8.9546 researchgate.net
SrFeAsF 10 K Orthorhombic Cmme a = 5.670, b = 5.631, c = 8.940 researchgate.net
FeAs High Temp (>800 °C) Hexagonal P63/mmc Not specified nih.govacs.org
FeAs Room Temp Orthorhombic Pnma a = 5.44, b = 3.37, c = 6.03 nih.gov

Neutron Scattering for Magnetic Structure Elucidation

Neutron scattering is an indispensable tool for probing the magnetic structure of materials. aps.orgresearchgate.net Due to their magnetic moment, neutrons interact with the magnetic moments of atoms within a crystal, allowing for the determination of the arrangement of these moments. In iron arsenides, neutron diffraction has been instrumental in revealing the nature of their magnetic ordering.

Studies on parent compounds of iron arsenide superconductors have shown that the structural transition from tetragonal to orthorhombic is closely followed by or occurs concurrently with a transition to an antiferromagnetic (AFM) state. arxiv.org Neutron diffraction experiments have been pivotal in establishing the presence of a spin-density wave (SDW) in these materials. aps.org The magnetic structure is typically a commensurate or incommensurate spin-density wave, where the iron magnetic moments are aligned antiferromagnetically. arxiv.org The ability of neutron scattering to provide quantitative information about magnetic exchange forces is crucial for understanding the interplay between magnetism and superconductivity in these systems. researchgate.net Small-angle neutron scattering (SANS) has also been employed to investigate magnetic ordering, revealing details about inhomogeneous magnetic states and vortex lattices in superconducting phases. aps.org

Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Band Structure and Fermi Surface Mapping

Angle-resolved photoemission spectroscopy (ARPES) is a powerful experimental technique that directly probes the electronic band structure and Fermi surface of solids. wikipedia.orgaps.org It is based on the photoelectric effect, where incident photons eject electrons from a material's surface. By measuring the kinetic energy and emission angle of these photoelectrons, one can map the occupied electronic states in momentum space.

ARPES studies on iron arsenides have provided invaluable insights into their electronic properties. A key finding is the multi-band nature of their electronic structure, with the Fermi surface typically consisting of several hole pockets centered at the Γ point (the center of the Brillouin zone) and electron pockets located at the M point (the corner of the Brillouin zone). arxiv.orgresearchgate.netresearchgate.net The size and shape of these Fermi surface pockets are observed to change significantly with doping. researchgate.net

Furthermore, ARPES has been used to investigate the effects of the magnetic and structural transitions on the electronic structure. Below the transition temperature, a reconstruction of the Fermi surface is observed, which is a direct consequence of the band folding due to the emergence of magnetic order. arxiv.orgresearchgate.net This technique has also been instrumental in studying the superconducting gap, revealing that it is typically nodeless, which points towards an s-wave or extended s-wave symmetry of the order parameter. researchgate.net

Table 2: Key Findings from ARPES on Iron Arsenides

Feature Observation Significance
Fermi Surface Topology Multiple hole pockets at the Brillouin zone center (Γ point) and electron pockets at the zone corner (M point). researchgate.netaps.org The nesting between hole and electron pockets is thought to be crucial for the magnetic ordering and potentially for the superconducting pairing mechanism.
Band Structure Multi-band character with contributions from different iron d-orbitals. The orbital character of the bands influences the electronic correlations and magnetic interactions.
Effect of Magnetic Ordering Reconstruction of the Fermi surface and band folding below the magnetic transition temperature. arxiv.orgresearchgate.net Demonstrates the strong coupling between electronic and magnetic degrees of freedom.
Superconducting Gap Generally observed to be nodeless. researchgate.net Provides constraints on the symmetry of the superconducting order parameter, ruling out a simple d-wave state.

Resonant X-ray Scattering for Detailed Magnetic Structure Analysis

Resonant X-ray scattering (RXS) is a photon-in, photon-out spectroscopic technique that has become a powerful tool for studying ordering phenomena in condensed matter physics, including magnetic ordering. aps.orgiastate.edu By tuning the incident X-ray energy to an absorption edge of a specific element, the scattering becomes sensitive to the local electronic and magnetic environment of that atom.

In the context of iron arsenides, RXS at the Fe K-edge has been used to investigate the relationship between the crystal structure and the antiferromagnetic transition. osti.gov Theoretical proposals suggest that resonant inelastic X-ray scattering (RIXS) at the Fe L3-edge can be a powerful probe of the interplay between spin and orbital degrees of freedom. psi.ch This technique is predicted to be sensitive to both magnon (spin) and orbital excitations, potentially revealing composite excitations of coupled orbital-spin degrees of freedom. psi.ch RXS can also be sensitive to higher-order magnetic moments, such as quadrupolar ordering, which are not directly accessible with neutron diffraction. aps.org

Spectroscopic Techniques

Muon Spin Rotation, Relaxation, and Resonance (µSR) is a highly sensitive local probe of internal magnetic fields in materials. fnal.govmcmaster.ca In a µSR experiment, spin-polarized positive muons are implanted into a sample, where they precess in the local magnetic field. The subsequent decay of the muons allows for the determination of the time evolution of their spin polarization, which in turn provides information about the local magnetic field distribution.

µSR has been employed to study the magnetic properties of iron arsenides, particularly in the context of their magnetic ordering and superconductivity. The technique is capable of detecting very small internal magnetic fields, making it an excellent tool for identifying the onset of magnetic order. arxiv.org In the superconducting state, transverse-field µSR is used to measure the magnetic penetration depth, which provides information about the superconducting gap structure. aps.orgaps.org However, the presence of field-induced magnetic order and vortex-lattice disorder can introduce complexities in the interpretation of µSR data in some iron arsenide superconductors. nih.gov

Nuclear Magnetic Resonance (NMR) is another powerful local probe of the magnetic and electronic properties of materials. acs.org It utilizes the interaction of nuclear magnetic moments with their local magnetic environment. In the context of iron arsenides, 75As NMR has been particularly insightful.

75As-NMR spectra have been used to clearly identify the magnetic transition in compounds like BaFe2As2, corresponding to the emergence of a spin-density wave. arxiv.org The temperature dependence of the internal magnetic field at the arsenic site, as measured by NMR, can provide information about the nature of the magnetic phase transition, suggesting in some cases that it is of first order. arxiv.org NMR can also probe low-energy spin fluctuations, which are believed to play a crucial role in the mechanism of superconductivity in these materials. In some phase-separated iron arsenide superconductors, NMR has been instrumental in distinguishing between the antiferromagnetic and superconducting phases, revealing that the superconducting phase is free of static magnetism. aps.org

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local magnetic environment of iron nuclei. In the context of iron arsenide (FeAs), it provides crucial insights into the magnetic ordering and electronic state of the iron atoms within the crystal lattice.

Studies on FeAs have revealed a broad absorption spectrum at low temperatures, such as 5 K, which is indicative of magnetic ordering. This technique has been instrumental in characterizing the spin density wave (SDW) magnetism present in the parent compounds of many iron-based superconductors. arxiv.org For FeAs, it has been observed that there are two mutually orthogonal, phase-related transversal spin density waves on the iron sites, corresponding to the two different crystallographic positions of iron in the structure. arxiv.org

The hyperfine parameters extracted from Mössbauer spectra, including the isomer shift (δ), quadrupole splitting (Δ), and the hyperfine magnetic field (B), offer detailed information. The isomer shift is related to the electron density at the nucleus, while the quadrupole splitting provides information about the symmetry of the local electronic environment. The hyperfine magnetic field is directly proportional to the magnitude of the local magnetic moment of the iron atom. Temperature-dependent Mössbauer spectroscopy can track the evolution of these parameters, revealing the onset of magnetic transitions, such as the Néel temperature. nih.gov In FeAs, the temperature variations of the quadrupole interaction and isomer shift suggest a second-order magnetic transition at the Néel temperature.

Furthermore, Mössbauer spectroscopy has been effectively used to study the effects of doping and pressure on the magnetic properties of FeAs-based materials. For instance, in superconducting variants, the magnetic ordering observed in the parent compound is typically suppressed. researchgate.netmdpi.com

Elemental and Chemical Composition Analysis

A suite of techniques is employed to determine the elemental and chemical composition of iron arsenide, ensuring sample quality and stoichiometry, which are critical for understanding its intrinsic properties. These methods are often used in conjunction with scanning electron microscopes (SEM) or transmission electron microscopes (TEM).

Energy-Dispersive X-ray Spectroscopy (EDS)

EDS, also known as EDX, is a widely used technique for elemental analysis. wikipedia.orglibretexts.org It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when a high-energy electron beam interacts with the material. wikipedia.orglibretexts.org Each element emits X-rays at a unique set of energies, allowing for qualitative and quantitative analysis of the elements present. wikipedia.orglibretexts.org In the study of FeAs, EDS is crucial for confirming the presence and relative abundance of iron and arsenic. It can also be used to create elemental maps, revealing the spatial distribution of these elements and identifying any potential impurities or phase segregation. While powerful, EDS can have limitations in resolving overlapping X-ray emission peaks from different elements and may be less sensitive to lighter elements. wikipedia.orgyoutube.com

Wavelength-Dispersive X-ray Spectroscopy (WDS)

WDS is another X-ray-based technique for elemental analysis that offers significantly higher energy resolution compared to EDS. carleton.edubruker.comjeol.com This superior resolution allows WDS to distinguish between X-ray peaks that would overlap in an EDS spectrum, making it particularly useful for analyzing samples with complex compositions or for detecting trace elements. carleton.edubruker.comjeol.com WDS operates by diffracting the emitted X-rays off a crystal and detecting only those that satisfy the Bragg condition for a specific wavelength. bruker.comwikipedia.org This sequential detection of different wavelengths makes the analysis slower than EDS but provides more precise quantitative results. bruker.com

Electron Energy Loss Spectroscopy (EELS)

EELS is a technique performed in a TEM or STEM that analyzes the energy distribution of electrons that have passed through a thin sample. eels.infowikipedia.orgeag.com Some electrons lose a characteristic amount of energy as they interact with the atoms in the sample, providing information about the elemental composition, chemical bonding, and electronic properties of the material. wikipedia.orgeag.comepfl.ch EELS offers excellent spatial resolution, down to the nanometer scale, and is particularly sensitive to lighter elements. eag.com In addition to elemental identification, the fine structure of the EELS edges can provide insights into the valence state of the elements and their local coordination environment. epfl.chtugraz.at

Table 1: Comparison of Elemental and Chemical Composition Analysis Techniques for FeAs

TechniquePrincipleInformation ProvidedAdvantagesLimitations
EDS Detection of characteristic X-rays emitted from the sample.Elemental composition (qualitative and quantitative), elemental mapping.Fast analysis, readily available on SEMs.Lower energy resolution, potential peak overlap, less sensitive to light elements.
WDS Diffraction of characteristic X-rays to select specific wavelengths.Precise elemental composition (qualitative and quantitative), trace element analysis.High energy resolution, high accuracy for quantitative analysis.Slower analysis, more complex instrumentation.
EELS Analysis of energy loss of electrons transmitted through a thin sample.Elemental composition, chemical bonding, electronic structure, valence state.High spatial resolution, high sensitivity to light elements, provides chemical information.Requires very thin samples, complex data analysis.

Electrical Transport Measurements

Electrical transport measurements are fundamental for characterizing the electronic properties of iron arsenide, including its metallic nature and the emergence of superconductivity in doped variants.

Electrical Resistivity

The electrical resistivity of FeAs and its derivatives is a key indicator of their electronic behavior. In the parent compound, the resistivity typically shows a metallic character, decreasing with temperature. arxiv.orgaps.org A distinct anomaly in the temperature-dependent resistivity is often observed, which corresponds to a structural and/or magnetic phase transition. arxiv.orgaps.orgd-nb.infoaps.org For example, in BaFe₂As₂, a sharp drop in resistivity is seen at the structural and spin-density wave transition temperature. arxiv.orgaps.org

Upon doping, which suppresses the magnetic order, superconductivity can emerge, characterized by a sharp drop in resistivity to zero at the critical temperature (Tc). arxiv.orgaps.org The shape and magnitude of the resistivity curve provide valuable information about scattering mechanisms and the electronic state of the material.

Magnetoresistivity and Hall Effect

Magnetoresistivity, the change in electrical resistance in the presence of a magnetic field, and the Hall effect are crucial for probing the charge carrier density, mobility, and the nature of the Fermi surface in FeAs. The Hall coefficient (RH) provides information about the dominant type of charge carriers (electrons or holes) and their concentration. In many iron arsenide compounds, the Hall coefficient is temperature-dependent, often indicating the presence of multiple types of charge carriers (multiband effects), which is a hallmark of these materials.

Superconducting Critical Current Density (Jc)

For superconducting compositions of iron arsenides, the critical current density (Jc) is a critical parameter for potential applications. Jc is the maximum current density that a superconductor can carry without resistance. researchgate.net It is strongly dependent on temperature, magnetic field, and material properties such as microstructure and the presence of pinning centers that impede the motion of magnetic flux vortices. researchgate.netieeecsc.orgaps.orgoatext.com

Research on various iron arsenide superconductors has shown promising Jc values, particularly at low temperatures. ieeecsc.orgresearchgate.net The anisotropy of Jc with respect to the crystallographic direction and the applied magnetic field is also an important area of investigation, providing insights into the underlying superconducting properties and vortex dynamics. ieeecsc.orgresearchgate.net

Table 2: Key Electrical Transport Properties of Iron Arsenide and Related Compounds

PropertyDescriptionKey Findings in FeAs Systems
Electrical Resistivity Measure of a material's opposition to the flow of electric current.Metallic behavior in parent compounds with anomalies at structural/magnetic transitions. Zero resistivity below Tc in superconducting variants. arxiv.orgaps.orgd-nb.infoaps.org
Magnetoresistivity Change in electrical resistance under an applied magnetic field.Provides information on scattering mechanisms and electronic structure.
Hall Effect Production of a voltage difference across an electrical conductor, transverse to an electric current and an applied magnetic field.Reveals charge carrier type (electrons/holes) and density. Often indicates multiband behavior in iron arsenides.
Critical Current Density (Jc) Maximum current density a superconductor can carry without resistance.High Jc values have been achieved in some iron arsenide superconductors, indicating potential for applications. ieeecsc.orgresearchgate.net

Other Advanced Techniques for Microstructural and Quasiparticle Analysis

Beyond the aforementioned techniques, a range of other advanced methods are employed to gain a deeper understanding of the microstructure and the fundamental nature of quasiparticles in iron arsenide and its superconducting derivatives.

Techniques such as thermal conductivity measurements at very low temperatures can probe the nature of the superconducting gap. iastate.eduaps.org The presence or absence of a residual linear term in the thermal conductivity as the temperature approaches absolute zero can distinguish between a fully gapped and a nodal superconducting state. iastate.eduaps.org

Quasiparticle interference (QPI) techniques, often utilizing scanning tunneling microscopy (STM), are powerful for directly probing the electronic band structure and the superconducting gap anisotropy. nih.govaps.org By analyzing the scattering patterns of quasiparticles off impurities, QPI can map out the momentum-space structure of the superconducting gap, which is crucial for understanding the pairing mechanism. nih.govaps.org

These advanced techniques, in conjunction with the methods described above, provide a comprehensive picture of the complex interplay between structure, magnetism, and superconductivity in iron arsenide and related materials.

Focused Ion Beam (FIB) for Sample Preparation and Microstructure

Focused Ion Beam (FIB) technology is a cornerstone for preparing high-quality, site-specific samples of iron arsenide materials for detailed microstructural analysis, particularly for Transmission Electron Microscopy (TEM). measurlabs.comresearchgate.net A FIB instrument uses a finely focused beam of ions, typically gallium, to mill the sample surface with nanometer precision. wisc.edu This allows researchers to extract electron-transparent lamellae (thin sections) from specific regions of interest within a bulk FeAs sample. fz-juelich.deresearchgate.net

The process, often conducted in a dual-beam system that combines a FIB with a Scanning Electron Microscope (SEM), involves several key steps:

Site Selection: The SEM is used to image the surface of the FeAs sample and identify the precise area for extraction. nrel.gov

Protective Layer Deposition: A layer of a material like platinum or carbon is deposited over the selected area to prevent damage from the high-energy ion beam during milling. fz-juelich.de

Milling: The ion beam is used to cut trenches on either side of the protective layer, creating a thin, vertical section of the material. fz-juelich.de

Lift-Out and Mounting: A micromanipulator is used to carefully extract the milled section (lamella) and attach it to a TEM grid for analysis. fz-juelich.deresearchgate.net

This precise sample preparation is crucial for investigating features such as grain boundaries, defects, and interfaces within FeAs crystals, which profoundly influence their physical properties. The ability to create stress-free cross-sections also provides invaluable information about the material's subsurface microstructure. researchgate.net

Table 1: Typical Parameters for FIB Sample Preparation
ParameterTypical Value/RangeDescription
Ion SourceGallium (Ga+)Standard liquid metal ion source used for milling and imaging. wisc.edu
Accelerating Voltage5 – 30 keVDetermines the energy of the ions hitting the sample, affecting milling rate and potential damage. fz-juelich.de
Beam CurrentpA to nA rangeLower currents are used for fine polishing, while higher currents are for bulk material removal. fz-juelich.de
Lamella Thickness&lt;100 nmThe final thickness required for electrons to be transmitted through the sample in a TEM. measurlabs.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructural and Atomic Scale Imaging

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful and complementary techniques for characterizing the microstructure of iron arsenide.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface. vpi2004.com In an SEM, a focused beam of electrons is scanned across the material, and detectors collect the resulting signals, primarily secondary and backscattered electrons. nrel.gov This allows for:

Topographical Imaging: Revealing the surface features, morphology, and grain structure of FeAs samples.

Compositional Contrast: Backscattered electron imaging can provide information on the distribution of different phases within the material, as heavier elements scatter electrons more strongly.

Transmission Electron Microscopy (TEM) offers significantly higher resolution, enabling imaging at the atomic scale. nih.gov For TEM analysis, the electron beam passes through an ultrathin sample (prepared using techniques like FIB). nih.gov Different imaging modes in TEM provide a wealth of information:

Bright-Field and Dark-Field Imaging: These techniques are used to visualize defects, dislocations, and grain boundaries within the FeAs crystal structure.

High-Resolution TEM (HRTEM): This allows for the direct imaging of the atomic lattice, revealing the crystal structure and any local distortions or defects.

Selected Area Electron Diffraction (SAED): Provides crystallographic information about the sample, confirming the crystal structure and orientation.

Together, SEM and TEM provide a multiscale view of the material, from the macroscopic morphology down to the arrangement of individual atoms, which is essential for correlating the microstructure of FeAs with its electronic and magnetic properties. geoscienceworld.org

Table 2: Comparison of SEM and TEM for FeAs Analysis
FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Primary Signal Reflected/Scattered ElectronsTransmitted Electrons
Resolution Nanoscale (~1-10 nm)Atomic Scale (&lt;0.1 nm) nih.gov
Information Obtained Surface topography, morphology, elemental composition (with EDS) vpi2004.comInternal microstructure, crystal structure, defects, atomic lattice imaging vpi2004.com
Sample Preparation Minimal, sample must be conductiveRequires electron-transparent thin samples (&lt;100 nm), often prepared by FIB nih.gov

Synchrotron-Based Techniques (e.g., Grazing Incidence Wide Angle X-ray Scattering (GIWAXS), X-ray Fluorescence (XRF), X-ray Beam Induced Current (XBIC))

Synchrotron light sources produce extremely bright and collimated X-ray beams, enabling a suite of advanced characterization techniques crucial for FeAs research. e-asct.org

Grazing Incidence Wide Angle X-ray Scattering (GIWAXS): This technique is particularly powerful for studying the crystalline properties of thin films of iron arsenide. e-asct.orgnih.gov By directing the X-ray beam at a very shallow angle to the sample surface, the scattering signal from the thin film is enhanced. e-asct.org GIWAXS can reveal information about the crystal structure, phase, texture, and orientation of crystalline domains within the film. researchgate.net

X-ray Fluorescence (XRF): Synchrotron-based micro-X-ray fluorescence (μ-XRF) is a highly sensitive technique for elemental mapping. nih.gov When the high-energy synchrotron X-rays strike the FeAs sample, they cause the ejection of core-level electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of fluorescent X-rays with energies characteristic of each element. nih.gov By scanning the micro-focused X-ray beam across the sample, detailed maps of the elemental distribution can be generated, which is useful for studying doping, segregation, and impurities. This has been used, for example, to study arsenic accumulation in iron-bearing minerals. nih.gov

X-ray Beam Induced Current (XBIC): While less commonly reported for FeAs specifically, XBIC is a powerful synchrotron technique for characterizing the electronic properties of semiconductor materials and devices. It involves focusing a high-intensity X-ray beam onto a device and measuring the resulting electrical current. This provides a map of the charge collection efficiency, which can be used to identify defects and study charge transport properties. Its application to FeAs could provide insights into the material's photo-response and charge carrier dynamics.

Elastoresistivity Measurements for Nematic Susceptibility

A key feature of many iron arsenide compounds is electronic nematicity, a state where the electronic properties of the material break the rotational symmetry of the underlying crystal lattice without any long-range magnetic order. Elastoresistivity measurements are a primary experimental tool for probing the fluctuations associated with this nematic phase. kit.edu

The technique involves applying a small, controlled uniaxial strain to a single crystal of an iron arsenide, such as Ba(Fe,Co)₂As₂, and simultaneously measuring the change in its electrical resistivity. The nematic susceptibility, a measure of the material's tendency towards a nematic state, is directly proportional to the elastoresistivity coefficient. kit.edu

Key findings from elastoresistivity studies on iron arsenides include:

A diverging nematic susceptibility as the material is cooled towards the structural phase transition, which is a hallmark of a continuous, electronically driven phase transition.

The nematic susceptibility often follows a Curie-Weiss-like temperature dependence, providing strong evidence for the presence of significant nematic fluctuations well above the transition temperature. researchgate.net

These measurements have shown that nematic fluctuations are a common feature across various families of iron-based superconductors, suggesting a potential link between nematicity and the mechanism of superconductivity. arxiv.orgnih.gov

Quantum Oscillations for Fermi Surface Topology and Quasiparticle Properties

Quantum oscillation measurements provide a powerful, direct probe of the Fermi surface of a metal, which governs its electronic properties. wikipedia.org These experiments are typically performed at very low temperatures and in high magnetic fields. As the magnetic field is varied, the quantization of electron orbits (Landau levels) leads to periodic oscillations in various physical properties, such as electrical resistance (Shubnikov-de Haas effect) or magnetic susceptibility (de Haas-van Alphen effect). wikipedia.org

The frequencies of these oscillations are directly proportional to the extremal cross-sectional areas of the Fermi surface perpendicular to the applied magnetic field. By rotating the sample relative to the magnetic field, a 3D map of the Fermi surface can be constructed.

In the context of iron arsenides like BaFe₂As₂, quantum oscillation studies have been instrumental in:

Revealing the topology of the Fermi surface in the low-temperature antiferromagnetic state, showing that it is reconstructed from the high-temperature paramagnetic state. aps.orgstanford.edu

Determining the size and shape of the Fermi surface pockets. For example, in BaFe₂As₂, three small pockets have been observed. aps.org

Measuring the effective mass of the quasiparticles (charge carriers) from the temperature dependence of the oscillation amplitude. These masses are often enhanced compared to the bare electron mass, indicating strong electron-electron correlations. researchgate.net

These measurements provide crucial data for testing and refining theoretical models of the electronic structure of iron arsenides.

Table 3: Key Findings from Quantum Oscillation Studies on BaFe₂As₂
FindingObservationSignificance
Fermi Surface Reconstruction Observation of small Fermi surface pockets in the antiferromagnetic state. aps.orgConfirms that the onset of magnetic order significantly alters the electronic structure. stanford.edu
Fermi Pocket Frequencies (B || c) Frequencies observed at approximately 500 T, 440 T, and 90 T. aps.orgProvides precise measurements of the Fermi surface cross-sectional areas, constraining theoretical models. aps.org
Quasiparticle Effective Mass Effective masses are enhanced, ranging up to ~20 times the free electron mass in related compounds like KFe₂As₂. researchgate.netIndicates the presence of strong electronic correlations, a key ingredient in unconventional superconductivity.

First-Principles Calculations for Electronic and Magnetic Properties

First-principles, or ab initio, calculations, which are based on quantum mechanics without empirical parameters, are fundamental tools for investigating the intrinsic properties of materials. For iron arsenide systems, these methods have been essential in exploring their electronic band structure, magnetic ordering, and structural parameters.

Density Functional Theory (DFT) is a widely used computational method for modeling the electronic structure of materials. mdpi.com However, the choice of the exchange-correlation functional, which approximates the many-body effects of electrons, is critical for accurately describing iron arsenide compounds, as they exist in a state between weakly and strongly correlated systems. arxiv.org

Different DFT variants have been applied to FeAs, each with varying degrees of success:

Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA): Simple LDA calculations often fail to reproduce the measured structural parameters of FeAs, underestimating the cell volume by as much as 10%. arxiv.org While GGA generally provides better structural results compared to LDA, both functionals tend to overestimate the magnetic moment of the iron atoms by at least a factor of two. arxiv.orgaps.org Studies comparing LDA and GGA have found that while GGA is superior for structural calculations, the two methods yield similar results for electronic and magnetic properties. arxiv.org

LDA+U and GGA+U: To better account for strong electron correlations, a Hubbard-U term can be added to LDA and GGA calculations (LDA+U and GGA+U). mdpi.comarxiv.org For FeAs, adding a Hubbard-U to GGA calculations has little impact on the cell volume for small U values (U < 2 eV). arxiv.org However, larger U values lead to a significant deviation from the experimental volume. arxiv.org Interestingly, only a negative-U value in calculations has been shown to correctly reproduce the experimental magnetic moment. arxiv.org

Hybrid Functionals: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, offer another route to improve accuracy. arxiv.orgfrontiersin.org These functionals are particularly suited for predicting electronic properties in materials with stronger electron correlation. frontiersin.org For MnP-type FeAs, hybrid functional calculations, along with GGA, have been found to best reproduce the experimental structures and the ground-state collinear magnetic ordering. arxiv.org While computationally more expensive than LDA or GGA, hybrid functionals can provide improved accuracy for properties like lattice constants, magnetic moments, and band gaps. frontiersin.orgquora.comresearchgate.net

A comprehensive investigation comparing these functionals concluded that the hybrid functional and GGA were most effective at reproducing the experimental structure and ground-state magnetic ordering in the collinear limit for MnP-type FeAs. arxiv.org

Table 1: Performance of Different DFT Functionals for Iron Arsenide (FeAs)

FunctionalStructural PropertiesMagnetic PropertiesKey Findings
LDAPoor (e.g., ~10% underestimation of cell volume) arxiv.orgOverestimates Fe magnetic moment by >2x arxiv.orgGenerally inadequate for structural calculations of Fe-pnictides. arxiv.org
GGAGood; much closer to experimental structure than LDA arxiv.orgOverestimates Fe magnetic moment by >2x arxiv.orgProvides better structures than LDA, but similar electronic/magnetic results. arxiv.org
GGA+ULittle effect for U < 2 eV; diverges from experiment for larger U arxiv.orgA negative U is required to reproduce the experimental magnetic moment. arxiv.orgThe effect is highly dependent on the value of U. arxiv.org
Hybrid FunctionalsGood; reproduces experimental structure well arxiv.orgOverestimates Fe magnetic moment by >2x arxiv.orgAmong the best for reproducing structure and magnetic ordering (collinear). arxiv.org

Ab initio calculations are critical for understanding the complex magnetic ordering in FeAs. arxiv.org These methods allow for the investigation of both collinear and non-collinear magnetic structures, such as spin-spiral waves. arxiv.orgresearchgate.net First-principles calculations have been used to study the magnetic structure of iron monoarsenide, revealing that magnetic triaxial anisotropy can lead to a superposition of two spin-spiral waves. arxiv.orgscientific.net This results in unequal magnetic moments in perpendicular directions. arxiv.orgscientific.net

The modeling process often involves creating a list of potential magnetic structures based on symmetry principles, analogous to how atomic orbitals are constructed. youtube.com This approach, combined with DFT calculations, can significantly narrow down the possible magnetic ground states to be tested against experimental results. youtube.com For instance, in the related compound CeFeAsO, DFT calculations have been used to investigate the noncollinear magnetic ground state, considering the effects of spin-orbit coupling. aps.org Such studies are vital because the majority of researchers believe that magnetic fluctuations are responsible for the electron pairing that leads to superconductivity in these materials. researchgate.net

Many-Body Theoretical Models for Superconductivity Mechanism

While DFT is powerful for ground-state properties, understanding the mechanism of superconductivity in iron arsenides requires more advanced many-body theoretical models. These models aim to describe how electrons interact to form the Cooper pairs responsible for superconductivity.

Green's function techniques are a cornerstone of many-body theory for studying superconductivity. icmp.lviv.ua This approach allows for the description of particle dynamics within a system. sabanciuniv.edu A general theory of superconductivity can be formulated using the thermodynamic Green's function method for various types of pairing, including those mediated by spin fluctuations. icmp.lviv.ua

The theory involves deriving a Dyson equation for matrix Green's functions, which can be solved to understand the system's properties. icmp.lviv.ua The equation of motion method, which can be formulated in a way that yields Eliashberg-type equations, is another powerful tool. icmp.lviv.uaucsd.edu These methods are not limited to electron-phonon interactions and can be applied to models where pairing is mediated by other excitations, such as spin fluctuations. icmp.lviv.ua In practice, these techniques can be computationally intensive, often requiring matrix inversions for their numerical implementation. arxiv.org

The proximity of superconductivity to a magnetic instability in iron arsenides strongly suggests that magnetism plays a key role in the pairing mechanism. researchgate.net Models based on spin fluctuations as the primary mediator of superconductivity are therefore a major focus of theoretical research. researchgate.netaps.org In this scenario, short-range spin fluctuations are believed to drive the formation of Cooper pairs. researchgate.net

These models propose that multiple spin-fluctuation modes, arising from nesting between different parts of the Fermi surface, can lead to an extended s-wave pairing state. researchgate.net The interplay between magnetism and superconductivity is crucial, as the same electronic degrees of freedom can participate in both phenomena. researchgate.net However, the role of spin fluctuations can be complex; while antiferromagnetic spin fluctuations can drive superconductivity, they may also contain a component that suppresses it, creating a "self-restraint" effect that must be overcome to achieve a high transition temperature. aps.org The strength of electron correlation is also a vital factor, and theoretical models must account for the fact that these materials lie between the weakly and strongly correlated limits. arxiv.org

Computational Studies of High-Pressure Phases and Structural Stability (e.g., CALYPSO Methodology)

Applying external pressure is a key method for tuning the properties of iron arsenides, often suppressing magnetic order and inducing or enhancing superconductivity. osti.gov Computational studies are therefore essential for predicting and understanding the structural phases of FeAs under high pressure.

One powerful tool for this purpose is the Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) method. calypso.cnvasp.atcalypso.cn CALYPSO is an efficient structure prediction technique that requires only the chemical composition to predict stable or metastable structures at given external conditions, such as high pressure. calypso.cnarxiv.orgiphy.ac.cn The method works by using a particle swarm optimization algorithm to perform a global search for the lowest enthalpy structures on the potential energy surface. arxiv.orgiphy.ac.cn

The CALYPSO software is interfaced with DFT codes like VASP, allowing it to perform ab initio structure predictions. calypso.cnvasp.at This methodology has been successfully applied to predict the crystal structures of a wide range of materials, including clusters, 2D layers, and 3D crystals under various pressures. vasp.atiphy.ac.cn For iron arsenide systems, such computational studies can predict pressure-induced phase transitions and provide insights into the structural stability that underpins the observed changes in magnetic and superconducting properties. osti.gov For example, studies on iron under the extreme pressure and temperature conditions of the Earth's core demonstrate the power of computational methods to explore phase diagrams in regimes that are difficult to access experimentally. aps.orgarxiv.org

Theoretical and Computational Investigations of Iron Arsenide (FeAs) Systems

Future Research Directions in Iron Arsenide Feas Science

Elucidating the Complete Mechanism of Unconventional Superconductivity in Iron Arsenide (FeAs) Systems

A primary and ongoing challenge in the field of iron-based superconductors is the complete elucidation of the mechanism driving their unconventional superconductivity. Unlike conventional superconductors, which are well-described by the Bardeen-Cooper-Schrieffer (BCS) theory where electron pairing is mediated by lattice vibrations (phonons), the pairing mechanism in iron arsenides is believed to be electronic in origin, likely stemming from magnetic interactions. anl.govyale.edu

Future research will need to focus on several key open questions. One of the leading theoretical models proposes a sign-changing s-wave pairing symmetry, often referred to as the s± state, where the superconducting gap changes sign between different parts of the Fermi surface. iastate.edu This model is intimately linked to the proximity of superconductivity to a magnetic state, specifically a spin-density-wave (SDW) order. aps.orgumn.edu However, direct and unequivocal experimental verification of the s± pairing state across all families of iron arsenide superconductors is still required. Advanced experimental techniques, such as high-resolution angle-resolved photoemission spectroscopy (ARPES), scanning tunneling microscopy (STM), and inelastic neutron scattering, will be crucial in probing the momentum-dependent gap structure and its phase. anl.govoup.com

Furthermore, the precise role of different electronic orbitals of the iron atoms in mediating the pairing interaction is not fully understood. Future investigations should aim to disentangle the contributions of the various Fe 3d orbitals to the electronic states near the Fermi level and their influence on the superconducting pairing. scribd.comarxiv.org A comprehensive understanding of the interplay between orbital, spin, and charge degrees of freedom is essential for a complete microscopic theory of superconductivity in FeAs systems.

Key Research Questions for Elucidating the Superconducting Mechanism:

Research Question Experimental/Theoretical Approach
What is the definitive pairing symmetry in different families of FeAs superconductors? High-resolution ARPES, phase-sensitive STM, neutron scattering
What is the precise role of spin fluctuations in mediating electron pairing? Inelastic neutron scattering, nuclear magnetic resonance (NMR)
How do the different iron 3d orbitals contribute to superconductivity? ARPES with polarization control, advanced theoretical modeling

Exploration of New Iron Arsenide (FeAs) Based Superconductor Families with Enhanced Properties

The discovery of new superconducting materials is a driving force in condensed matter physics, and the iron arsenide family offers a rich playground for exploration. To date, several families of FeAs-based superconductors have been identified, including the 1111 (e.g., LaFeAsO), 122 (e.g., BaFe2As2), 111 (e.g., LiFeAs), and 11 (e.g., FeSe, though a chalcogenide) types. oup.comresearchgate.net A key future direction is the systematic search for new families of iron-based superconductors with potentially higher transition temperatures (Tc) and improved critical current densities (Jc) and upper critical fields (Hc2). researchgate.net

This exploration will involve synthesizing novel compounds with different crystal structures and chemical compositions. Researchers will likely focus on creating more complex layered structures, potentially incorporating different blocking layers or intercalating various atoms or molecules between the FeAs layers. The goal is to manipulate the electronic and magnetic properties to enhance superconductivity. For instance, the 1111 family currently holds the record for the highest Tc among iron-based superconductors, suggesting that further exploration of similar structures could be fruitful. researchgate.net

Moreover, there is a growing interest in materials that exhibit novel quantum phenomena in conjunction with superconductivity. Future searches could target iron arsenides that are also topological materials, potentially leading to the discovery of topological superconductivity and the much-sought-after Majorana fermions, which have potential applications in quantum computing.

Strategies for Discovering New FeAs Superconductors:

Strategy Rationale
Synthesis of novel layered structures Modifying the electronic and magnetic properties through structural changes.
High-pressure synthesis Stabilizing new phases that are not accessible at ambient pressure.
Intercalation of different atoms/molecules Tuning the charge carrier concentration and interlayer coupling.

Advanced Materials Design and Tuning through Doping and Structural Engineering

The superconducting properties of iron arsenides are highly tunable, offering a promising avenue for materials design and engineering. Superconductivity in many parent compounds of iron arsenides is induced by suppressing a magnetic order through chemical doping or the application of pressure. researchgate.net A crucial future research direction is to gain a deeper and more predictive understanding of how these tuning parameters affect the material's properties.

Systematic studies of various chemical dopants, including both electron and hole doping on different crystallographic sites, are needed. researchgate.net This will involve not only exploring a wider range of dopants but also precisely controlling their concentration to map out the detailed phase diagrams. The goal is to identify doping strategies that can optimize Tc and other superconducting properties. Furthermore, understanding the role of disorder introduced by doping is critical, as it can have both beneficial and detrimental effects on superconductivity.

Structural engineering, for example, through the application of uniaxial or biaxial strain, offers another powerful tool to manipulate the electronic and magnetic properties of iron arsenides. Strain can be used to control the lattice parameters and the symmetry of the crystal, which in turn can influence the competing magnetic and superconducting orders. aps.org Future research should focus on developing experimental techniques to apply and control strain in a precise manner while simultaneously measuring the material's properties. This will provide valuable insights into the relationship between structure and superconductivity.

Approaches for Advanced Materials Design and Tuning:

Approach Objective
Systematic chemical doping studies Optimize Tc and other superconducting properties by tuning the charge carrier concentration.
Application of hydrostatic and uniaxial pressure Investigate the evolution of competing orders and superconductivity under controlled lattice compression.
Thin-film growth and substrate engineering Induce strain and control dimensionality to manipulate superconducting properties.

Further Understanding of the Interplay between Competing Orders in Iron Arsenide (FeAs)

A hallmark of iron arsenide superconductors is the complex interplay between superconductivity and other electronic and magnetic orders. In many of these materials, superconductivity emerges in close proximity to an antiferromagnetic (AFM) phase, specifically a spin-density-wave (SDW) order. iastate.eduaps.orgumn.edu In some cases, these two orders can even coexist at the microscopic level. A comprehensive understanding of this competition and coexistence is a key to unraveling the nature of unconventional superconductivity in these systems.

Future research should focus on mapping out the detailed phase diagrams of various iron arsenide families as a function of doping, pressure, and magnetic field. This will help to identify the conditions under which different orders emerge and how they interact with each other. A particularly intriguing phenomenon is the emergence of a "nematic" phase, which breaks the rotational symmetry of the crystal lattice without establishing long-range magnetic order. aps.orgadvancedsciencenews.com The relationship between this nematic order, the SDW state, and superconductivity is a topic of intense research and a crucial area for future investigation.

Advanced experimental probes will be essential to study these competing orders. For instance, neutron scattering can provide detailed information about the magnetic structure and dynamics, while techniques like resonant ultrasound spectroscopy can probe the elastic properties and reveal the onset of nematic order. aps.org Understanding how these different orders couple to each other and to the underlying electronic structure will provide critical insights into the microscopic interactions that govern the behavior of iron arsenides.

Key Questions Regarding Competing Orders:

Research Question Experimental Techniques
What is the nature of the quantum critical point separating the magnetic and superconducting phases? Low-temperature transport and thermodynamic measurements.
How does nematic order influence superconductivity? Spatially resolved probes like STM and transport measurements under strain.
What are the microscopic mechanisms of coexistence between magnetism and superconductivity? Neutron scattering, muon spin rotation (μSR).

Development of Advanced Theoretical Frameworks for Iron Arsenide (FeAs) Systems

Developing a comprehensive theoretical framework that can accurately describe the complex physics of iron arsenide superconductors is a major challenge and a critical future research direction. Due to the multi-orbital nature of the electronic structure and the importance of electron-electron correlations, simple theoretical models are often insufficient. scribd.comarxiv.org

Future theoretical work will need to focus on developing and refining models that can capture the essential physics of these materials. This includes multi-orbital Hubbard and Hund's models that take into account the strong electronic correlations and the orbital degrees of freedom. arxiv.org First-principles calculations based on density functional theory (DFT) will continue to play a crucial role in determining the electronic band structure and guiding the development of more effective low-energy models. mpie.de

A key goal for theoretical modeling is to achieve a quantitative understanding of the superconducting transition temperature and the structure of the superconducting gap. This will require going beyond mean-field theories and employing more sophisticated numerical techniques, such as dynamical mean-field theory (DMFT), quantum Monte Carlo (QMC), and the functional renormalization group (fRG). arxiv.org These methods can better account for the effects of electronic correlations and fluctuations, which are believed to be crucial for superconductivity in iron arsenides.

Furthermore, theoretical models need to be able to describe the interplay of competing orders observed experimentally. This includes the competition between superconductivity and magnetism, as well as the emergence of nematic order. aps.orgumn.edu A successful theoretical framework should be able to explain the rich phase diagrams of iron arsenides and make predictions for new materials with enhanced superconducting properties.

Future Directions in Theoretical Modeling:

Theoretical Approach Research Goal
Development of realistic multi-orbital models Accurately describe the electronic structure and interactions.
Advanced numerical simulations (DMFT, QMC, fRG) Go beyond mean-field theory to capture strong correlation effects.
First-principles calculations of electron-phonon and electron-spin fluctuation coupling Determine the dominant pairing interaction.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for iron arsenide (FeAs) and related compounds, and how do parameters like doping and pressure influence phase formation?

  • Methodological Answer : FeAs-based compounds are synthesized via solid-state reactions, high-pressure techniques, or epitaxial growth. For quaternary systems like REFeAsO (R = rare earth), fluorine doping at oxygen sites (e.g., LaO1x_{1-x}Fx_xFeAs) is achieved by annealing mixtures of rare earth oxides, FeAs, and metal fluorides at 1100–1200°C under inert gas . Ternary compounds (e.g., AFe2_2As2_2, A = alkaline earth) require controlled stoichiometric ratios and post-synthesis annealing to stabilize the ThCr2_2Si2_2-type structure. Pressure (1–3 GPa) enhances superconducting critical temperatures (Tc_c) by modifying Fe-As bond angles and electronic correlations .

Q. How is the crystal structure of FeAs characterized, and what analytical techniques resolve its atomic arrangement?

  • Methodological Answer : X-ray diffraction (XRD) and neutron diffraction are primary tools for determining lattice parameters (e.g., tetragonal P4/nmm symmetry in LaOFeAs). Transmission electron microscopy (TEM) reveals layer stacking and defects, while extended X-ray absorption fine structure (EXAFS) probes local Fe-As bonding environments. For epitaxial Fe films on GaAs, low-energy electron diffraction (LEED) and scanning tunneling microscopy (STM) analyze interface crystallography .

Advanced Research Questions

Q. What mechanisms explain superconductivity in doped FeAs-based compounds, and how do phase diagrams guide experimental design?

  • Methodological Answer : Superconductivity arises from electron/hole doping-induced suppression of spin-density wave (SDW) order. Phase diagrams for systems like LaO1x_{1-x}Fx_xFeAs show a trapezoidal Tc_c dependence on doping, peaking at 26 K for x ≈ 0.11 . Theoretical studies combine density functional theory (DFT) with Hubbard models to correlate Fe-As layer distortions with Cooper pairing mediated by magnetic fluctuations. Experimental validation involves muon spin rotation (μ\muSR) for probing magnetic order and angle-resolved photoemission spectroscopy (ARPES) for Fermi surface topology .

Q. How do arsenic-containing contaminants (e.g., AsH3_3) affect FeAs stability in catalytic environments, and what analytical methods quantify phase transformations?

  • Methodological Answer : In syngas environments, AsH3_3 reacts with Fe-based catalysts to form FeAs and FeAs2_2 above 240°C, poisoning active sites. Equilibrium analysis using Gibbs free energy minimization (via software like FactSage) predicts predominant arsenide phases:

Temperature RangePredominant PhaseArsenic Partitioning
<240°CAs(s)Surface condensation
240–400°CFeAsSolid-phase formation
>400°CFeAs2_2Partial gas retention
Data from equilibrium studies under 1 ppmv AsH3_3 and 350°C HT-WGS conditions .

Q. What challenges arise in studying FeAs/semiconductor interfaces (e.g., Fe/GaAs), and how are interfacial electronic properties experimentally resolved?

  • Methodological Answer : Epitaxial Fe films on GaAs exhibit complex interfacial magnetism due to As diffusion and interface alloying. Cross-sectional TEM and X-ray photoelectron spectroscopy (XPS) identify As segregation, while magneto-optical Kerr effect (MOKE) measurements quantify magnetic anisotropy shifts. Density-functional theory (DFT) simulations model hybridization effects at the interface, revealing spin-polarized bands critical for spintronic applications .

Data Contradictions and Resolution Strategies

  • Contradiction : Discrepancies in reported Tc_c values for SmO1x_{1-x}Fx_xFeAs (43 K vs. 55 K under pressure) .

    • Resolution : Replicate synthesis under controlled pressure (2–4 GPa) using diamond anvil cells, and validate via resistivity and magnetic susceptibility measurements.
  • Contradiction : Conflicting phase diagrams for AFe2_2As2_2 under pressure .

    • Resolution : Use synchrotron XRD to monitor in situ structural changes and correlate with transport property measurements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.